Product packaging for Arabinosyl cytosine palmitate(Cat. No.:CAS No. 31088-06-9)

Arabinosyl cytosine palmitate

Cat. No.: B1200510
CAS No.: 31088-06-9
M. Wt: 481.6 g/mol
InChI Key: SHBAKEKBTCPUFI-OUJCMCIWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Arabinosyl Cytosine (Ara-C) as a Nucleoside Analog in Research

The journey of arabinosyl cytosine (Ara-C), also known as cytarabine (B982), began with its initial discovery as a nucleoside containing arabinose sugar, isolated from the marine sponge Cryptotethya crypta in the early 1950s. nih.govmdpi.commdpi.com This discovery paved the way for its chemical synthesis in 1959. wikipedia.org By 1969, Ara-C was approved for clinical use, primarily for its potent activity against various forms of leukemia. wikipedia.orgnih.govresearchgate.net

Ara-C is classified as a pyrimidine (B1678525) nucleoside analog and an antimetabolite. nih.govwikipedia.org Its mechanism of action involves its intracellular conversion to the active triphosphate form, which then interferes with DNA synthesis. nih.govwikipedia.orgmdpi.com Specifically, the arabinose sugar moiety in Ara-C hinders the rotation of the DNA molecule, ultimately halting DNA replication and repair processes by inhibiting DNA polymerase. nih.govnih.gov This makes it particularly effective against rapidly dividing cells. nih.gov Research has also explored its potential as an antiviral agent, though this application was not pursued due to toxicity at effective concentrations. nih.gov

Rationale for Lipid (Palmitate) Modification in Prodrug Design Research

The rationale for modifying Ara-C with a palmitate lipid chain stems from the need to address its inherent pharmacological drawbacks. The creation of arabinosyl cytosine palmitate is a strategic approach in prodrug design aimed at improving the compound's therapeutic potential in research settings.

Addressing Challenges of Arabinosyl Cytosine (Ara-C) (e.g., poor lipid solubility, deamination inactivation)

Arabinosyl cytosine (Ara-C) presents several challenges that limit its effectiveness in preclinical models. A primary issue is its poor lipid solubility, which restricts its ability to permeate cell membranes. researchgate.netrsc.orgnih.gov Furthermore, Ara-C is susceptible to rapid inactivation through deamination by the enzyme cytidine (B196190) deaminase, which converts it into the inactive metabolite, arabinosyl uracil (B121893) (Ara-U). mdpi.comresearchgate.netrsc.orgmdpi.comnih.gov This enzymatic degradation significantly reduces the amount of active drug that can reach its target. The modification with palmitic acid, a fatty acid, is designed to protect the 4-amino group of Ara-C, thereby preventing this deamination process. researchgate.netrsc.orgchapman.edu

Enhancing Bioavailability and Pharmacokinetic Properties in Preclinical Models

By conjugating Ara-C with palmitate, researchers aim to create a more lipophilic prodrug. researchgate.netnih.gov This increased lipophilicity is intended to improve its absorption and distribution characteristics in preclinical studies. researchgate.netnih.gov The lipid-drug conjugate is designed to have greater stability in plasma, potentially leading to a significant increase in bioavailability when studied in animal models. researchgate.netrsc.orgnih.gov For instance, research has shown that fatty acid-modified cytarabine prodrugs can exhibit substantially higher relative bioavailability compared to the parent drug. researchgate.netrsc.org The goal of this enhanced bioavailability is to prolong the retention of the drug within cells, allowing for more sustained intracellular levels of the active form. nih.gov

Significance of this compound in Current Academic Inquiry

This compound continues to be a subject of significant interest in academic research due to its potential as a novel therapeutic agent. Studies have demonstrated that this lipid prodrug exhibits stronger antiproliferative activities against leukemia cell lines compared to Ara-C. researchgate.netrsc.org The enhanced efficacy is attributed to increased cellular internalization, which appears to be independent of the nucleoside transporter, and a decreased rate of deactivation by deaminase enzymes. nih.gov

Current research focuses on optimizing the structure and delivery of these lipid-drug conjugates. This includes exploring different fatty acid chain lengths and their effects on intracellular hydrolysis rates and retention. nih.gov The overarching goal is to develop a more effective oral formulation for leukemia therapy, which could represent a significant advancement in treatment strategies. researchgate.netrsc.org

Scope and Objectives of Research on the Compound

The primary objective of research on this compound is to thoroughly evaluate its potential as a viable prodrug of Ara-C. Key research goals include:

Characterizing Physicochemical Properties: A fundamental objective is to determine the oil/water partition coefficient and stability of the compound in various physiological environments, such as artificial digestive juices. researchgate.netrsc.org

Evaluating Biological Activity: In vitro studies are crucial to assess the cytotoxicity of this compound against various cancer cell lines and compare its potency to the parent drug, Ara-C. researchgate.netrsc.org

Understanding Mechanisms of Action: Research aims to elucidate the mechanisms by which the lipid modification enhances cellular uptake, protects against enzymatic degradation, and leads to prolonged intracellular retention of the active metabolite. nih.gov

Optimizing Drug Delivery: A significant area of inquiry involves the development and testing of advanced delivery systems, such as liposomal formulations, to further enhance the therapeutic efficacy of the prodrug. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H43N3O6 B1200510 Arabinosyl cytosine palmitate CAS No. 31088-06-9

Properties

CAS No.

31088-06-9

Molecular Formula

C25H43N3O6

Molecular Weight

481.6 g/mol

IUPAC Name

[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hexadecanoate

InChI

InChI=1S/C25H43N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(29)33-18-19-22(30)23(31)24(34-19)28-17-16-20(26)27-25(28)32/h16-17,19,22-24,30-31H,2-15,18H2,1H3,(H2,26,27,32)/t19-,22-,23+,24-/m1/s1

InChI Key

SHBAKEKBTCPUFI-OUJCMCIWSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O

Synonyms

1 beta-D-arabinofuranosylcytosine 5'-palmitate
5'-palmitoyl cytarabine
5'-palmitoyl cytarabine hydrochloride
5'-palmitoyl-ara-c
Palmo ara-C
PL-AC
PLAC

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Research

Research on Esterification Strategies for Palmitate Conjugation

Esterification, the process of forming an ester bond between the fatty acid palmitate and the nucleoside arabinosyl cytosine (cytarabine), is a key step in the synthesis of arabinosyl cytosine palmitate. This conjugation is designed to improve the lipophilicity of cytarabine (B982), potentially enhancing its cellular uptake and protecting it from rapid metabolic degradation. chapman.edunih.gov

Optimization of Palmitoylation Protocols (e.g., enzymatic esterification)

The synthesis of this compound and similar fatty acid derivatives often involves multi-step chemical processes that include protection and deprotection of reactive groups to achieve selective acylation. nih.gov For instance, the Steglich esterification method has been utilized, where a fatty acid is activated with dicyclohexylcarbodiimide (B1669883) (DCC) and then reacted with cytarabine in the presence of a nucleophilic catalyst. mdpi.com

Enzymatic methods present a promising alternative to traditional chemical synthesis. Research has shown that enzymes like lipase (B570770) B from Candida antarctica (CAL-B) can catalyze the selective acylation of cytarabine at the 5'-O-position with high yields. nih.gov This enzymatic approach can offer advantages in terms of selectivity and milder reaction conditions compared to chemical methods. nih.gov In contrast, using alkaline protease from Bacillus subtilis resulted in a mixture of 5'-O-acyl and 4-N-acyl derivatives, highlighting the importance of enzyme selection for controlling regioselectivity. nih.gov

The table below summarizes findings from a study comparing enzymatic and chemical acylation of cytarabine.

CatalystSolventProduct(s)Key Finding
Lipase acrylic resin from Candida antarctica (CAL-B)Acetone5'-O-acyl cytarabine derivativesHigh yield, single-step synthesis of polymerizable derivatives. nih.gov
Alkaline protease from Bacillus subtilis (subtilisin)PyridineMixture of 5'-O-acyl and 4-N-acyl cytarabine derivativesProduced a mixture of products, indicating less selectivity compared to CAL-B under these conditions. nih.gov
Chemical transesterificationDioxane4-N-acyl cytarabine vinyl derivativesSelective preparation of N-acyl derivatives was achieved through a chemical route. nih.gov

Investigation of Ester Linkage Stability in Research Models

The stability of the ester bond connecting palmitate to cytarabine is a critical factor influencing the prodrug's behavior. The linkage must be stable enough to allow the compound to reach its target but also susceptible to cleavage to release the active drug, cytarabine. chapman.eduresearchgate.net

Research has investigated the stability of ester linkages in various environments. Generally, ester bonds are susceptible to hydrolysis, particularly under alkaline conditions. chalmers.se However, the stability can be influenced by the molecular structure surrounding the ester bond. For example, in anionic ester-based surfactants, the negative charge of the headgroup can repel hydroxide (B78521) ions, leading to increased stability against alkaline hydrolysis. chalmers.se

In the context of cytarabine prodrugs, stability has been assessed in environments mimicking physiological conditions, such as different pH solutions and in the presence of enzymes. For instance, a rationally designed palmitic acid-cytarabine conjugate (PA-Ara) demonstrated high stability in PBS solutions at various pH levels and in artificial digestive juices. nih.govrsc.org This stability is crucial for oral administration, ensuring the prodrug remains intact for absorption. nih.govrsc.org The hydrolysis of ester prodrugs is often studied in rat plasma and liver homogenates, where esterases are present. researchgate.net The rate of this enzymatic hydrolysis can be tuned by modifying the steric and electronic properties of the ester side chain. researchgate.net

Exploration of Analogues and Derivatives of this compound

To further improve upon the properties of this compound, researchers have synthesized and evaluated a range of analogs and derivatives. These modifications target different parts of the molecule, including the lipid chain, the nucleoside base, and the linkage group.

Synthesis of Modified Palmitate Chains

Modifying the fatty acid chain is a key strategy to fine-tune the lipophilicity and other physicochemical properties of cytarabine prodrugs. acs.org While palmitic acid (a 16-carbon saturated fatty acid) is used in this compound, other fatty acids with varying chain lengths and degrees of saturation have been explored. nih.govacs.org

For example, elacytarabine (B9605) is a derivative where cytarabine is esterified with elaidic acid, an 18-carbon monounsaturated fatty acid. touchoncology.com This modification was designed to improve efficacy by creating a more lipophilic compound. touchoncology.com Another study involved synthesizing derivatives with myristic acid (a 14-carbon saturated fatty acid) and a novel 12-thioethyldodecanoic acid. nih.gov These studies aim to find an optimal balance between lipophilicity for membrane transport and the release kinetics of the active drug. acs.org

The following table showcases various fatty acid derivatives of cytarabine that have been synthesized for research purposes.

Derivative NameFatty Acid MoietyKey Structural FeatureResearch Focus
Elacytarabine (CP-4055)Elaidic acid18-carbon monounsaturated fatty acid esterified at the 5'-O-position. touchoncology.comDesigned as a lipid-conjugated derivative to improve efficacy. touchoncology.com
2',5'-Dimyristoyl cytarabineMyristic acidMyristoyl groups attached at both the 2'-O and 5'-O positions of the arabinose sugar. chapman.edunih.govSynthesized to enhance cellular uptake and achieve a longer duration of action. nih.gov
PA-AraPalmitic acidPalmitic acid conjugated to the 4-amino group of the cytosine base. nih.govrsc.orgDesigned to protect against deamination and improve lipid solubility for oral delivery. nih.govrsc.org
Trimyristoyl cytarabineMyristic acidAcylation of the 4-amino group and the hydroxyl groups of the arabinose ring. mdpi.comSynthesized to improve lipophilicity and study interactions with biomembrane models. mdpi.com
Tristearoyl cytarabineStearic acidAcylation of the 4-amino group and the hydroxyl groups of the arabinose ring. mdpi.comSynthesized to improve lipophilicity and study interactions with biomembrane models. mdpi.com

Development of Nucleoside Base-Modified this compound Analogs

Modifications to the cytosine base of cytarabine represent another avenue for creating novel analogs. The primary goal of such modifications is often to protect the 4-amino group from deamination by the enzyme cytidine (B196190) deaminase, which rapidly converts cytarabine to its inactive uracil (B121893) form, Ara-U. chapman.edunih.gov

One approach involves conjugating the fatty acid directly to the N4 position of the cytosine ring. nih.gov For example, the prodrug PA-Ara was synthesized by forming an amide bond between palmitic acid and the 4-amino group of cytarabine. nih.govrsc.org This strategy was intended to shield the active amino group from enzymatic degradation. nih.govrsc.org Other research has explored creating Schiff base derivatives by reacting the amino functionality of cytarabine with various aldehydes, aiming to create more lipophilic prodrugs. rjptonline.org These N4-modified analogs are investigated for their potential to overcome resistance mechanisms and improve the pharmacokinetic profile of the parent drug. chapman.edunih.gov

Research on Prodrugs with Alternative Lipid Modifications (e.g., stearyl-phosphate)

Beyond simple ester linkages with fatty acids, researchers have explored alternative lipid modifications, particularly those involving phosphate (B84403) groups. These lipophilic phosphate prodrugs are designed to combine the properties of both lipids and phosphates. chapman.eduresearchgate.net

A notable example is cytarabine ocfosfate, which is 1-β-D-arabinofuranosylcytosine-5'-(n-stearyl-phosphate). escholarship.orgsemanticscholar.org In this compound, a stearyl group is attached to a phosphate at the 5' position of the arabinose sugar. ncats.io This design creates a lipophilic prodrug of cytarabine-5'-monophosphate. escholarship.org The rationale behind this approach is multifaceted: it aims to bypass the often rate-limiting first phosphorylation step catalyzed by deoxycytidine kinase, protect against deamination, and increase intracellular drug levels due to enhanced lipophilicity. chapman.eduresearchgate.net The release of cytarabine from cytarabine ocfosfate occurs through successive two-carbon degradation via oxidation. chapman.edu This mechanism contributes to a prolonged release of the active drug. ncats.io

Stereochemical Considerations in Synthetic Research

The biological activity of nucleoside analogues like arabinosyl cytosine is critically dependent on their stereochemistry. The specific spatial arrangement of the atoms in the arabinose sugar and the orientation of the glycosidic bond that links the sugar to the cytosine base are paramount.

For this compound, the desired stereochemistry is that of the parent drug, 1-β-D-arabinofuranosylcytosine. nih.gov This means:

The sugar is D-arabinose .

The glycosidic bond has a β-configuration , meaning the cytosine base is on the same side of the furanose ring as the C5' substituent.

The hydroxyl group at the C2' position is in the up (arabino) configuration, which is epimeric to the down (ribo) configuration found in natural cytidine.

Synthetic strategies must be designed to either start with the correctly configured cytarabine or to control the stereochemistry during the synthesis.

When synthesizing fatty acid derivatives like the palmitate ester, the primary stereochemical challenge is to perform the esterification without altering the pre-existing chiral centers of the cytarabine molecule. The esterification of the 5'-hydroxyl group does not typically affect the stereocenters at C1', C2', C3', and C4' of the arabinose ring, as the reaction does not involve breaking any bonds at these chiral centers. The main goal is to ensure the starting material, cytarabine, has the correct 1-β-D-arabinofuranosyl configuration.

The synthesis of cytarabine itself often relies on stereoselective glycosylation methods. These methods aim to form the N-glycosidic bond with the desired β-selectivity. For instance, the reaction of a protected arabinofuranosyl halide or another activated sugar donor with a silylated cytosine derivative can be promoted by Lewis acids or other reagents to favor the formation of the thermodynamically more stable β-anomer. science.govgoogle.com The use of neighboring group participation from a protecting group at the C2' position can also be used to direct the stereochemical outcome of the glycosylation. Once the 1-β-D-arabinofuranosylcytosine is formed and characterized, subsequent derivatization at the 5'-position to create the palmitate ester preserves this crucial stereochemistry.

Molecular and Cellular Mechanisms of Action

Research on Intracellular Biotransformation Pathways

Arabinosyl cytosine palmitate, a lipophilic prodrug of arabinosyl cytosine (Ara-C), is designed for enhanced stability and delivery. chapman.eduescholarship.org Its therapeutic activity is contingent upon its intracellular conversion into the pharmacologically active metabolite, arabinosyl cytosine triphosphate (Ara-CTP). This biotransformation is a multi-step process initiated by the cleavage of the palmitate group, followed by a sequential phosphorylation cascade.

The initial and crucial step in the activation of this compound is the enzymatic hydrolysis of the ester bond linking the palmitate moiety to the arabinosyl cytosine molecule. chapman.eduncats.io This reaction is catalyzed by intracellular and plasma esterases, which cleave the linkage to release free arabinosyl cytosine (Ara-C), the parent drug. researchgate.netuni-greifswald.de This design as a fatty acid derivative not only renders the molecule more lipophilic but also serves to protect Ara-C from premature deamination and inactivation. chapman.edu The hydrolysis results in a sustained intracellular release of Ara-C, which then becomes available for the subsequent activation pathway. chapman.eduncats.io

Following its release via hydrolysis, arabinosyl cytosine (Ara-C) must undergo three sequential phosphorylation steps to be converted into its active triphosphate form, Ara-CTP. nih.govmdpi.compatsnap.com The intracellular concentration of Ara-CTP is a critical determinant of the compound's cytotoxic efficacy. nih.govmdpi.com

The phosphorylation cascade is as follows:

Ara-C to Ara-CMP: The first phosphorylation is the conversion of Ara-C to arabinosyl cytosine monophosphate (Ara-CMP). This reaction is catalyzed by the enzyme deoxycytidine kinase (dCK). nih.govmdpi.comoncohemakey.com This step is considered the rate-limiting step in the entire activation process. nih.govoncohemakey.com

Ara-CMP to Ara-CDP: Ara-CMP is then further phosphorylated to arabinosyl cytosine diphosphate (B83284) (Ara-CDP). This conversion is carried out by the enzyme deoxycytidylate kinase (dCMP kinase). mdpi.comoncohemakey.comnih.gov

Ara-CDP to Ara-CTP: The final step is the phosphorylation of Ara-CDP to the active metabolite, arabinosyl cytosine triphosphate (Ara-CTP), a reaction catalyzed by nucleoside diphosphate kinases (NDPK). mdpi.comoncohemakey.comnih.gov

The efficiency of this pathway can be influenced by the relative activities of activating kinases versus inactivating enzymes, such as cytidine (B196190) deaminase, which converts Ara-C to its inactive form, Ara-U. nih.govmdpi.com

Metabolic StepSubstrateProductKey EnzymeSignificance
HydrolysisThis compoundArabinosyl cytosine (Ara-C)EsterasesReleases the active parent drug for subsequent phosphorylation. researchgate.netuni-greifswald.de
First PhosphorylationArabinosyl cytosine (Ara-C)Ara-CMPDeoxycytidine kinase (dCK)Rate-limiting step in the activation pathway. nih.govoncohemakey.com
Second PhosphorylationAra-CMPAra-CDPdCMP kinaseIntermediate step in the formation of the active metabolite. oncohemakey.comnih.gov
Third PhosphorylationAra-CDPAra-CTPNucleoside diphosphate kinases (NDPK)Forms the final, active triphosphate metabolite. oncohemakey.comnih.gov

Enzymatic Hydrolysis of the Palmitate Ester Linkage

Investigation of DNA Polymerase Inhibition Mechanisms by Active Metabolites (Ara-CTP)

The primary mechanism of action of the active metabolite, Ara-CTP, is the disruption of DNA synthesis. nih.gov This is achieved through its direct interaction with and inhibition of DNA polymerases, leading to the termination of the elongating DNA strand and modulation of DNA repair processes. patsnap.comoncohemakey.com

Ara-CTP acts as a competitive inhibitor of DNA polymerases α, δ, and ε, vying with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent DNA strand. oncohemakey.comaacrjournals.orgnih.gov The structural similarity allows Ara-CTP to be incorporated into the DNA chain during the S phase of the cell cycle. nih.gov

However, the arabinose sugar in the Ara-CTP molecule, which differs stereochemically from the deoxyribose in dCTP, prevents the DNA polymerase from adding the next nucleotide. patsnap.comresearchgate.net This structural hindrance effectively halts the process of DNA chain elongation, acting as a direct chain terminator. nih.govpatsnap.compharmacology2000.com This abrupt cessation of DNA replication is a primary contributor to the molecule's cytotoxic effect. nih.govpatsnap.com Studies using in vitro DNA replication systems have confirmed that Ara-CTP is found at the terminal positions of DNA strands, demonstrating its role in direct chain termination. researchgate.net

MechanismTarget EnzymeAction of Ara-CTPConsequence
Competitive InhibitionDNA Polymerase α, δ, εCompetes with the natural substrate dCTP for the active site of the polymerase. oncohemakey.comnih.govReduces the rate of normal DNA synthesis.
IncorporationGrowing DNA StrandIs incorporated into the DNA chain in place of dCTP. pharmacology2000.comIntroduces a structural anomaly into the DNA.
Chain TerminationDNA PolymeraseThe arabinose sugar moiety prevents the formation of a phosphodiester bond with the next nucleotide. patsnap.comresearchgate.netDNA synthesis is prematurely and directly halted. patsnap.com

Elucidation of DNA Chain Termination Events

Research on Ribonucleotide Reductase Inhibition

Ribonucleotide reductase (RR) is a critical enzyme responsible for converting ribonucleoside diphosphates into deoxyribonucleoside diphosphates, thereby controlling the intracellular pool of deoxynucleoside triphosphates (dNTPs) required for DNA synthesis. nih.govru.nl While some early studies explored whether phosphorylated derivatives of Ara-C could inhibit RR, this is not considered its primary mechanism of action. ru.nlpharmgkb.org

Research indicates that Ara-C has a much weaker inhibitory effect on ribonucleotide reductase compared to other nucleoside analogs like gemcitabine (B846) or fludarabine (B1672870). nih.govpharmgkb.org For instance, studies have shown that while Ara-C can modestly reduce the conversion of cytidine into dCTP, its effect is significantly less pronounced than that of potent RR inhibitors. pharmgkb.org

However, the activity of ribonucleotide reductase is highly relevant to the efficacy of arabinosyl cytosine. Inhibition of RR by other agents can potentiate the effects of Ara-C. By reducing the intracellular pool of the competing natural substrate, dCTP, RR inhibitors can enhance the phosphorylation of Ara-C to Ara-CTP and increase its subsequent incorporation into DNA, thereby creating a synergistic therapeutic effect. nih.govashpublications.org

Cellular Uptake and Intracellular Distribution Research

The conjugation of a palmitate lipid moiety to arabinosyl cytosine fundamentally alters its interaction with and transport across the cell membrane, as well as its subsequent distribution within the cell. This lipophilic modification is a key strategy to enhance its pharmacological properties compared to its hydrophilic parent compound, cytarabine (B982).

Membrane Permeation Mechanisms of the Palmitate Conjugate

Unlike cytarabine, which is polar and relies on specific membrane transport proteins like the human equilibrative nucleoside transporter 1 (hENT1) for cellular entry, this compound utilizes its lipophilic nature to cross the plasma membrane. The long fatty acid chain facilitates its passage via passive diffusion directly through the lipid bilayer. This mechanism allows the prodrug to bypass the rate-limiting and often saturable nucleoside transport systems, which can be a source of drug resistance in cancer cells with low transporter expression. Studies on similar lipophilic cytarabine prodrugs, such as elacytarabine (B9605) (cytarabine-5′-elaidic acid ester), have confirmed that their uptake is not affected by nucleoside transport inhibitors, supporting a transporter-independent entry mechanism. embopress.org

Subcellular Localization Studies of this compound and its Metabolites

Once inside the cell, the distinct physicochemical properties of this compound dictate its subcellular distribution. Research on analogous lipophilic cytarabine prodrugs demonstrates that they predominantly localize within the membrane and cytosolic fractions. embopress.org The fatty acid tail promotes retention within intracellular membranes, creating a depot from which the drug is slowly released over time. embopress.org This contrasts sharply with the parent drug, cytarabine, whose intracellular concentration rapidly declines after the drug is removed from the external medium. embopress.org

This membrane sequestration leads to a prolonged intracellular release of the active components. embopress.org Following cleavage by intracellular esterases, the released cytarabine is phosphorylated to its active form, cytarabine triphosphate (ara-CTP). Ara-CTP then localizes to the nucleus, which is essential for its cytotoxic action of inhibiting DNA synthesis.

FeatureThis compoundCytarabine (Parent Drug)
Primary Uptake Mechanism Passive DiffusionCarrier-Mediated Transport (hENTs)
Key Molecular Feature Lipophilic Fatty Acid ChainHydrophilic Nucleoside Structure
Initial Subcellular Site Membrane & Cytosolic Fractions embopress.orgCytosol
Intracellular Retention Prolonged; acts as a depot embopress.orgRapidly cleared after drug removal embopress.org
Active Metabolite Cytarabine triphosphate (ara-CTP)Cytarabine triphosphate (ara-CTP)
Active Site of Metabolite NucleusNucleus

Apoptotic Pathway Induction Research

The cytotoxic effect of this compound is primarily executed through the induction of apoptosis, or programmed cell death. This process is driven by its active metabolite, ara-CTP, which triggers cellular self-destruction pathways following the disruption of DNA synthesis.

Caspase Cascade Activation Studies

The apoptotic signaling initiated by this compound converges on the activation of the caspase cascade. Research on cytarabine's mechanism in leukemia cells has shown that its effectiveness is linked to the promotion of both initiator and executioner caspases. The intrinsic, or mitochondrial, pathway of apoptosis is activated, leading to the activation of caspase-9. Activated caspase-9 then proceeds to cleave and activate downstream executioner caspases, most notably caspase-3, which is responsible for dismantling the cell by cleaving critical cellular proteins.

Mitochondrial Dysfunction Research

The induction of apoptosis by cytarabine-based drugs is closely linked to mitochondrial dysfunction. Nucleoside analogs can cause the destabilization of mitochondrial membranes, a critical event in the intrinsic apoptotic pathway. Studies on cytarabine have shown that its toxicity can lead to a decrease in the mitochondrial membrane potential (ΔΨm) and an increase in the production of reactive oxygen species (ROS). The loss of mitochondrial membrane integrity leads to the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytoplasm. This release is a key step that facilitates the assembly of the apoptosome and the subsequent activation of caspase-9, thereby linking mitochondrial damage directly to the execution of the apoptotic program.

Apoptotic EventRole in this compound ActionKey Molecules Involved
Mitochondrial Destabilization Initiates the intrinsic apoptotic pathway.Arabinosyl Cytosine (from prodrug)
Loss of Membrane Potential A key indicator of mitochondrial dysfunction.N/A
Cytochrome c Release Triggers the formation of the apoptosome.Cytochrome c, Apaf-1
Caspase Activation Execution of the apoptotic program.Caspase-9 (Initiator), Caspase-3 (Executioner)

Research on Cell Cycle Perturbation (e.g., S-phase specificity)

A defining characteristic of the mechanism of action for arabinosyl cytosine and its prodrugs is the specific targeting of cells in the S-phase of the cell cycle. This is the phase where cellular DNA is replicated.

The active metabolite, ara-CTP, is a structural analog of the natural building block of DNA, deoxycytidine triphosphate (dCTP). Ara-CTP exerts its cytotoxic effect through a dual mechanism. Firstly, it competes with dCTP and acts as a potent inhibitor of DNA polymerase, the enzyme responsible for DNA replication. Secondly, it can be incorporated into the growing DNA strand, where its arabinose sugar moiety disrupts the normal helical structure and prevents further chain elongation.

Because DNA replication occurs exclusively during the S-phase, the inhibitory and chain-terminating actions of ara-CTP are inherently S-phase specific. Cells treated with the compound are unable to complete DNA synthesis and become arrested in the S-phase. This prolonged arrest prevents them from progressing to the G2 and M phases of the cell cycle, ultimately triggering the apoptotic pathways. The sustained intracellular release of cytarabine from the palmitate conjugate ensures a prolonged presence of ara-CTP, enhancing its ability to target and eliminate rapidly proliferating cancer cells as they enter the S-phase.

Epigenetic Modulation Research

The epigenetic landscape is a critical regulator of gene expression and cellular identity, and its dysregulation is a hallmark of many diseases, including cancer. This compound, as a lipophilic prodrug of arabinosylcytosine (ara-C or cytarabine), is understood to exert its primary epigenetic effects through the intracellular release and subsequent actions of ara-C. wikipedia.orgnih.gov Research into the epigenetic modulation by this compound, therefore, largely focuses on the well-documented activities of its active metabolite, cytarabine. These investigations have primarily centered on two key areas: the perturbation of DNA methylation patterns and the alteration of histone modifications.

Impact on DNA Methylation

The incorporation of arabinosylcytosine into DNA is a key mechanism through which it perturbs epigenetic regulation, specifically by affecting DNA methylation. nih.gov DNA methylation is a fundamental epigenetic mark, primarily involving the addition of a methyl group to cytosine residues in CpG dinucleotides, a reaction catalyzed by DNA methyltransferases (DNMTs). This process is crucial for gene silencing and the maintenance of genomic stability.

Research has demonstrated that when ara-C is incorporated into a DNA strand, it significantly hinders the activity of DNMTs. nih.gov This inhibitory effect is particularly pronounced with the maintenance methyltransferase DNMT1, which is responsible for copying methylation patterns to newly synthesized DNA strands during replication. nih.govepigenie.com Studies have shown that the efficiency of methylation by DNMT1 is drastically reduced—by more than 200-fold—on DNA containing ara-C compared to DNA with the natural deoxycytidine. nih.gov This leads to a phenomenon known as passive demethylation, where methylation marks are lost from the genome over successive rounds of cell division.

The de novo methyltransferases, DNMT3a and DNMT3b, which establish new methylation patterns, also exhibit reduced activity on ara-C-containing DNA, although to a lesser extent than DNMT1. nih.gov This disruption of both maintenance and de novo methylation can lead to global hypomethylation and the reactivation of previously silenced genes, including tumor suppressor genes. researchgate.netmdpi.com

Interactive Table: Impact of Arabinosylcytosine on DNA Methyltransferase Activity

Enzyme Substrate Relative Methylation Efficiency Implication Reference
DNMT1 Deoxycytidine (dC) High Normal maintenance of methylation nih.gov
DNMT1 Arabinosylcytosine (araC) >200-fold reduction vs. dC Profound passive demethylation nih.gov
DNMT3A/3L Deoxycytidine (dC) High Establishment of new methylation patterns nih.gov

Influence on Histone Modifications

While the primary epigenetic mechanism of arabinosylcytosine is through the disruption of DNA methylation, there is also evidence of its influence on histone modifications, often in synergistic combination with other therapeutic agents. Histone modifications, such as acetylation and methylation, are covalent post-translational modifications to histone proteins that play a crucial role in regulating chromatin structure and gene expression. frontiersin.org

Studies have explored the combination of cytarabine with histone deacetylase inhibitors (HDACis). frontiersin.orgnih.gov HDACis are a class of drugs that promote histone acetylation, leading to a more open chromatin structure and enhanced gene transcription. Research in pediatric acute myeloid leukemia (AML) cell lines has indicated that inhibiting HDAC1 and HDAC6 can enhance the apoptotic effects of cytarabine. nih.gov This suggests a crosstalk between the DNA-damaging effects of cytarabine and the chromatin-remodeling effects of HDACis.

Furthermore, some investigations have shown that while cytarabine alone does not directly alter histone acetylation levels, its use in combination with DNA methyltransferase inhibitors like decitabine (B1684300) can have complex effects. aacrjournals.orgnih.gov For instance, while decitabine can increase histone H3 Lysine 9 (H3K9) acetylation, the addition of cytarabine can paradoxically reduce this effect, potentially by preferentially eliminating the cells that have undergone epigenetic changes. aacrjournals.orgnih.gov

The role of the palmitate moiety of this compound in directly influencing histone modifications, such as histone palmitoylation, is an area of theoretical interest but lacks direct experimental evidence in the context of this specific compound. Histone palmitoylation, the addition of a palmitate group to histone proteins, is a known epigenetic modification that can affect gene expression. nih.govresearchgate.net However, current research on this compound has not established a direct link between its palmitate component and this specific histone modification pathway.

Interactive Table: Research Findings on Cytarabine and Histone Modifications

Cell Type/Model Combined Agent Observed Epigenetic Effect Outcome Reference
Pediatric AML cell lines HDAC inhibitors (targeting HDAC1 & HDAC6) Not directly measured Enhanced cytarabine-induced apoptosis nih.gov
Human leukemia cell lines Decitabine (DAC) Ara-C inhibited DAC-induced H3K9 acetylation Synergistic cell death, but antagonistic epigenetic modulation aacrjournals.orgnih.gov

Preclinical Pharmacological and Pharmacodynamic Investigations

In Vivo Efficacy Studies in Animal Models

In vivo studies are essential to understand the therapeutic potential of Arabinosyl cytosine palmitate in a complex biological system, providing insights into its efficacy, and pharmacokinetic advantages, such as its depot effect.

The in vivo efficacy of fatty acid esters of cytarabine (B982) has been demonstrated in various human tumor xenograft models. A notable study investigated the antineoplastic efficacy of P-4055, a 5'-elaidic acid ester of cytarabine, which is structurally similar to the palmitate ester. nih.gov In a systemic Raji Burkitt's lymphoma model in nude mice, treatment with P-4055 resulted in the survival of 8 out of 10 animals (>80 days), whereas no animals survived in the group treated with the parent compound, cytarabine (mean survival time of 34.2 days). nih.gov

Furthermore, in subcutaneous xenograft models, P-4055 induced partial or complete tumor regression in a lung carcinoma and three malignant melanoma models. nih.gov The activity against two of the melanoma models was reported to be highly superior to that of cytarabine. nih.gov These findings support the potential for enhanced in vivo efficacy of lipophilic esters of cytarabine.

This compound has shown significant efficacy in syngeneic mouse models of leukemia. In studies using mice inoculated with L1210 leukemia, a single dose of 1-beta-D-arabinofuranosylcytosine 5'-palmitate (PalmO-ara-C) was found to be effective. nih.gov A key finding from this research was the compound's depot effect; it demonstrated therapeutic activity even when administered 5 to 7 days before the inoculation of tumor cells. nih.gov This sustained-release property is a significant advantage of the palmitate ester over the rapidly metabolized parent drug, Arabinosyl cytosine. nih.gov The combination of a palmitate derivative of cytarabine with other agents has also been explored in the murine L1210 leukemia model. spandidos-publications.com

Based on the conducted search, no specific preclinical studies investigating the efficacy of this compound in orthotopic animal models were identified in the available literature. Orthotopic models, where tumor cells are implanted into the corresponding organ of origin, are considered highly relevant for mimicking human disease but have not been specifically reported for this compound in the reviewed sources. uu.nlmdpi.com

Syngeneic Models

Pharmacokinetic Research in Preclinical Systems

The journey of a drug through the body is a critical aspect of its development. For this compound, a prodrug of the widely used chemotherapy agent cytarabine (Ara-C), preclinical pharmacokinetic studies in animal models have been instrumental in understanding its potential advantages over the parent drug. rsc.org These studies focus on how the compound is absorbed, distributed throughout the body, metabolized into its active and inactive forms, and ultimately excreted.

Absorption and Distribution Profiles in Animal Models

A significant drawback of cytarabine is its poor oral bioavailability, meaning less than 20% of an oral dose is absorbed from the gastrointestinal tract. fda.govcancercareontario.ca To overcome this, researchers developed this compound, a lipophilic (fat-soluble) prodrug. rsc.org By attaching a palmitic acid chain to cytarabine, the resulting compound, also referred to as PA-Ara, demonstrates vastly improved lipid solubility. rsc.org This chemical modification is key to its enhanced absorption profile.

Preclinical studies have shown that the conjugation of palmitic acid to cytarabine protects the active part of the molecule from being broken down in the digestive system, allowing more of the prodrug to be absorbed intact. rsc.org In a study comparing oral administration of PA-Ara to an injection of cytarabine in animal models, the relative bioavailability of PA-Ara was found to be a remarkable 61.77%, a significant improvement over the 3.23% bioavailability of an oral cytarabine solution. rsc.org

Once absorbed, the distribution of a drug is crucial for it to reach its target tissues. Cytarabine is known to distribute rapidly and widely to tissues such as the liver, plasma, and peripheral granulocytes. cancercareontario.ca It also has the ability to cross the blood-brain barrier, with cerebrospinal fluid (CSF) to plasma ratios reported to be between 40-60% after infusion or subcutaneous injection. cancercareontario.cacancercareontario.ca

In a study using healthy dogs, the oral administration of cytarabine ocfosfate, another lipophilic prodrug of cytarabine, resulted in detectable levels of both the prodrug and cytarabine in the serum. nih.gov After the first dose, the mean maximum serum concentration (Cmax) for cytarabine was 629.8 ng/mL. nih.gov The elimination half-life for cytarabine following administration of the prodrug was approximately 25.6 hours. nih.gov Notably, cytarabine was also detected in the cerebrospinal fluid (CSF) of these dogs, with CSF to serum ratios ranging from 0.54 to 1.2, although the prodrug itself was not detected in the CSF. nih.gov

Metabolic Fate and Excretion Pathways in Preclinical Systems

After administration, this compound undergoes metabolic conversion to release the active drug, cytarabine. rsc.org Cytarabine itself is a prodrug that must be phosphorylated intracellularly to its active triphosphate form, ara-CTP. nih.govchapman.edu This conversion is a critical step for the drug's cytotoxic activity. nih.govchapman.edu The primary mechanism of inactivation for cytarabine is deamination by the enzyme cytidine (B196190) deaminase, which is found in high concentrations in the liver and kidneys, converting it to the inactive metabolite, uracil (B121893) arabinoside (Ara-U). cancercareontario.cacancercareontario.canih.gov

The design of this compound aims to protect the 4-amino group of cytarabine, the site of deamination, thereby preventing this inactivation and allowing for more efficient delivery of the active drug. rsc.org Preclinical findings indicate that the PA-Ara conjugate is stable in simulated digestive fluids, supporting the idea that a significant portion is absorbed as the intact prodrug. rsc.org

Ultimately, cytarabine and its inactive metabolite, Ara-U, are excreted from the body primarily through the urine. cancercareontario.cacancercareontario.ca Within 24 hours of administration, approximately 70-80% of the drug is excreted, with about 90% being the inactive metabolite and 10% as the unchanged drug. cancercareontario.cacancercareontario.ca

Tissue Distribution and Accumulation Research

Understanding where a drug accumulates in the body is vital for assessing its efficacy and potential for off-target effects. Studies in mice have investigated the tissue distribution of cytarabine and its metabolites. nih.gov Following administration, two main metabolites were identified in tissues: the active nucleotide forms and the inactive deaminated product, arabinosyluracil (ara-U). nih.gov

Research in mice bearing L1210 leukemia cells showed that the levels of the active nucleotide metabolites were correlated with the activity of the enzyme deoxycytidine kinase in the tissues. nih.gov Infiltration of leukemic cells, which have high kinase activity, into host tissues was found to be a major contributor to the nucleotide levels in those tissues. nih.gov The amount of the inactive metabolite, ara-U, in the tissues correlated well with the in vitro activity of cytidine deaminase. nih.gov

In a study with healthy dogs administered cytarabine ocfosfate, the DNA-incorporated form of the active metabolite, Ara-CMP, was measured in peripheral blood leukocytes. nih.gov The concentration of incorporated Ara-CMP increased progressively with repeated dosing, suggesting accumulation of the active metabolite within these cells over time. nih.gov

Pharmacodynamic Marker Research

Pharmacodynamic studies focus on what a drug does to the body. For this compound, this involves understanding how it engages with its cellular targets and identifying biomarkers that can predict or measure its therapeutic effect.

Cellular Target Engagement Studies

The primary mechanism of action of cytarabine is the inhibition of DNA synthesis. fda.gov After being converted to its active triphosphate form, ara-CTP, it competes with the natural building blocks of DNA, leading to the termination of DNA chain elongation and cell death, particularly in rapidly dividing cells. fda.govcancercareontario.cacancercareontario.ca

Cellular target engagement assays, such as the cellular thermal shift assay (CETSA), are used to confirm that a drug is binding to its intended target within a cell. researchgate.nethaematologica.orgresearchgate.net This technique is based on the principle that a protein becomes more stable and resistant to heat-induced denaturation when it is bound to a drug. researchgate.net While specific CETSA data for this compound is not detailed in the provided context, this methodology is a key tool in preclinical research to verify the interaction between a drug and its target protein. researchgate.nethaematologica.orgresearchgate.net For instance, studies on other compounds have successfully used CETSA to demonstrate target engagement in cancer cell lines. researchgate.nethaematologica.org

Biomarker Identification for Mechanistic Response

Identifying biomarkers is crucial for predicting which patients are likely to respond to a particular therapy and for monitoring the drug's effect. In the context of cytarabine-based therapies, several potential biomarkers have been investigated.

One area of research has focused on the metabolic pathways within cancer cells. Studies have shown that some acute myeloid leukemia (AML) cells that are resistant to cytarabine exhibit increased fatty acid oxidation. aacrjournals.orgoaepublish.com The expression of CD36, a fatty acid translocase, has been linked to this metabolic phenotype and has been identified as a potential predictive biomarker for treatment response in AML. aacrjournals.orgspringermedizin.de

Another potential biomarker is the enzyme SAMHD1, a deoxynucleoside triphosphate (dNTP) triphosphohydrolase. nih.gov Research has shown that SAMHD1 can hydrolyze the active form of cytarabine, ara-CTP, thereby reducing its cytotoxic effect. nih.gov Consequently, high levels of SAMHD1 in leukemia cells have been correlated with a poorer response to cytarabine-containing therapy, suggesting that SAMHD1 expression could be a valuable biomarker for patient stratification. nih.gov

Research on Drug Delivery Strategies and Formulation Methodologies

Nanocarrier-Based Delivery Systems Research

Nanocarriers offer a promising platform for the delivery of arabinosyl cytosine palmitate, aiming to improve its stability, control its release, and enhance its accumulation at target sites. These systems can encapsulate the lipophilic prodrug within their core or lipid layers, shielding it from the biological environment until it reaches the intended destination.

Liposomes, artificial vesicles composed of lipid bilayers, are well-suited for encapsulating lipophilic drugs like this compound. While much of the clinical development has focused on the parent compound, cytarabine (B982), with formulations like DepoCyt (a multivesicular liposomal formulation of cytarabine) and Vyxeos (a liposomal co-formulation of cytarabine and daunorubicin), research into lipophilic derivatives provides significant insights. acs.orgnih.govubc.canih.govnih.gov

Computational studies have been conducted to rationally design prodrugs specifically for liposomal formulation. acs.org One such study investigated how attaching fatty acid chains of varying lengths to cytarabine would affect its permeability and partitioning into lipid membranes. The research demonstrated that increasing the acyl chain length, such as in the case of the 16-carbon palmitate chain, leads to a more pronounced energy minimum within the membrane, indicating a higher membrane/water partitioning coefficient. acs.org This enhanced lipophilicity is crucial for stable encapsulation within the liposome's lipid bilayer. However, this also results in higher permeability, which could lead to premature leakage from the liposome (B1194612) if not carefully formulated. acs.org

The development of liposomal combination products, such as the cytarabine and daunorubicin (B1662515) formulation (CPX-351), highlights the advanced strategies employed. nih.govnih.govgoogle.com These systems are engineered to maintain a specific, synergistic molar ratio of the encapsulated drugs. nih.govgoogle.com The liposome composition, often involving lipids like distearoylphosphatidylcholine (DSPC), distearoylphosphatidylglycerol (DSPG), and cholesterol, is optimized to ensure drug retention and stability. google.comacs.org While these formulations encapsulate the hydrophilic parent drug, the principles of using lipid-based carriers are directly relevant to delivering its palmitate ester. The lipophilic nature of this compound would allow it to be incorporated directly into the lipid membrane of the liposome.

Table 1: Properties of Selected Liposomal Cytarabine Formulations
FormulationCompositionDrug(s) EncapsulatedKey Research Finding/CharacteristicReference
DepoCyt®Multivesicular lipid-based particles (cholesterol, phospholipids, etc.)Cytarabine (Ara-C)Provides sustained release of Ara-C, prolonging its exposure in the cerebrospinal fluid for treating lymphomatous meningitis. nih.gov
CPX-351 (Vyxeos®)DSPC, DSPG, Cholesterol (7:2:1 molar ratio)Cytarabine & Daunorubicin (5:1 molar ratio)Maintains a synergistic drug-to-drug ratio in vivo, enhancing anti-leukemic activity. The liposomes have a mean diameter of ~100-107 nm. nih.govgoogle.comacs.org
Computational Prodrug ModelGeneric lipid bilayerCytarabine-palmitate ester (and other acyl chains)Increasing acyl chain length enhances the membrane/water partitioning coefficient but also increases membrane permeability. acs.org

Polymeric nanoparticles (PNPs) represent another versatile strategy for drug delivery, offering high stability and the capacity for controlled drug release. acs.org These nanoparticles can be formed from a variety of biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), which has been explored for delivering cytarabine. mdpi.com

A significant advancement specific to this compound involves its design as an amphiphilic prodrug that can self-assemble into nanoparticles. nih.govrsc.orgresearchgate.net In one study, palmitic acid was covalently attached to cytarabine, creating the prodrug PA-Ara. nih.gov This amphiphilic molecule, possessing both a hydrophilic cytarabine head and a hydrophobic palmitate tail, was observed to self-assemble into nanoparticle structures in aqueous solution, as confirmed by transmission electron microscopy (TEM). researchgate.net This approach eliminates the need for a separate polymeric carrier, as the drug itself forms the nanoparticle structure, leading to a very high drug-loading capacity. nih.gov The resulting PA-Ara suspension demonstrated significantly stronger antiproliferative activity against leukemia cell lines compared to the parent drug, Ara-C. rsc.orgresearchgate.net

Table 2: Comparative Properties of Cytarabine (Ara-C) vs. Palmitate Prodrug (PA-Ara) Nanoparticles
PropertyCytarabine (Ara-C)This compound (PA-Ara)Reference
NatureHydrophilicAmphiphilic Prodrug nih.gov
Formulation StrategyEncapsulation in external carriers (e.g., liposomes, PNPs)Self-assembles into nanoparticles nih.govresearchgate.net
Oil/Water Partition CoefficientLowTremendously improved compared to Ara-C rsc.orgresearchgate.net
Stability in Digestive JuicePoorStable, with over 80% remaining after 2 hours nih.gov
Antiproliferative ActivityBaselineSignificantly stronger than Ara-C in HL60 and K562 cells rsc.orgresearchgate.net

Micellar systems are formed by the self-assembly of amphiphilic molecules in an aqueous environment, creating a core-shell structure. nih.govjournalijar.com The hydrophobic core is ideal for encapsulating lipophilic drugs like this compound, while the hydrophilic shell provides stability in circulation. nih.govmdpi.com

The research on the self-assembling PA-Ara prodrug is directly applicable to micellar systems. nih.gov The amphiphilic nature of this compound allows it to form micelle-like nanoparticles spontaneously. nih.govresearchgate.net These structures effectively sequester the hydrophobic palmitic acid tails within the core, while presenting the hydrophilic arabinosyl cytosine portions to the aqueous exterior. This configuration enhances the solubility and stability of the compound. mdpi.com The critical micelle concentration (CMC) is a key parameter for these systems, representing the concentration at which micelles begin to form; systems with low CMC values tend to have higher stability in the bloodstream. nih.gov While the specific CMC for this compound self-assembly is a subject for detailed study, the principle of using its inherent amphiphilicity to form micellar nanocarriers is a core finding in its formulation research. nih.gov

Polymeric Nanoparticle Encapsulation Studies

Targeted Delivery Approaches Research

Beyond improving general pharmacokinetics, research has focused on actively targeting drug delivery systems to cancer cells, thereby increasing efficacy and reducing off-target toxicity. This involves decorating the surface of nanocarriers with moieties that bind to specific receptors overexpressed on tumor cells.

Ligand-mediated targeting involves attaching molecules (ligands) to the surface of a nanocarrier that have a high affinity for receptors on target cells. wiley-vch.denih.govmdpi.com This strategy promotes specific binding and subsequent internalization of the drug-loaded carrier into the cancer cell. researchgate.net

For nanocarriers delivering this compound, the palmitate chain itself can serve as a lipid anchor. Research has demonstrated that amphiphilic conjugates, such as those made with palmitic acid, can be used to modify the surface of pre-formed nanoparticles like those made from PLGA. yale.edu For example, a study showed that an avidin-palmitic acid conjugate could be incorporated into PLGA nanoparticles, effectively displaying the avidin (B1170675) protein on the surface. yale.edu This avidin-functionalized surface could then easily bind to any biotinylated targeting ligand, such as an antibody or peptide, creating a targeted delivery system. This methodology provides a clear blueprint for how this compound could be incorporated into a lipid-based or polymeric nanoparticle, with its palmitate tail embedding into the carrier's core, while the carrier surface is functionalized for targeted delivery. yale.edu

Antibody-drug conjugates (ADCs) are a sophisticated class of targeted therapy that links a potent cytotoxic drug to a monoclonal antibody (mAb) via a chemical linker. thermofisher.comwikipedia.orgmdpi.comcrownbio.com The antibody directs the drug specifically to cells expressing a target antigen on their surface, where the ADC is internalized, and the cytotoxic payload is released. wikipedia.org

While no direct ADC has been developed using this compound as the payload, the conceptual framework is highly relevant. The parent drug, cytarabine, has been investigated in combination with ADCs. A patent application describes the combination of cytarabine with a CD33-targeted ADC (IMGN779) for treating acute myeloid leukemia (AML). google.com This research found that the combination of the two agents was more active against AML cells than either agent alone, suggesting a synergistic effect. google.com

Developing a direct ADC with this compound would involve conjugating the prodrug to a suitable antibody. This presents challenges, as the payload for an ADC is typically highly potent, and the linker must be stable in circulation but cleavable within the target cell. mdpi.comcrownbio.com However, the principle of combining the targeting specificity of an antibody with the cytotoxic action of an arabinosyl cytosine derivative is an active area of research. google.com

Ligand-Mediated Targeting Strategies

Prodrug-Activated Release Mechanisms Research

The conversion of arabinosyl cytosine (ara-C) into its lipophilic prodrug, this compound, is a strategy aimed at overcoming the short biological half-life of the parent drug. researchgate.net This modification involves conjugating a palmitic acid moiety to the ara-C molecule. researchgate.net The resulting compound, also known as palmitoyl (B13399708) cytarabine or P-Ara-C, exhibits altered pharmacokinetic properties. researchgate.netnih.gov The release of the active ara-C from this prodrug is a critical step for its therapeutic activity and is influenced by various physiological factors and formulation strategies.

Research into pH-sensitive release systems for drug delivery is an active area, particularly for anticancer agents. mdpi.combsmiab.org These systems are designed to trigger drug release in response to the acidic microenvironments often found in tumor tissues, which typically have a pH ranging from 5.7 to 6.8. bsmiab.org The principle behind this strategy is the use of polymers or lipid-based carriers that undergo structural or chemical changes in acidic conditions, leading to the release of the encapsulated or conjugated drug. mdpi.combsmiab.org

For instance, polymers can be designed to become more hydrophilic or to hydrolyze acid-labile bonds at lower pH, facilitating drug release. mdpi.com Studies have shown that drug release from such systems can be significantly higher at a pH of 5.5 compared to the physiological pH of 7.4. mdpi.com While the general principles of pH-sensitive release are well-established, specific research detailing the formulation of this compound into dedicated pH-sensitive release systems is an area of ongoing investigation. The design of such systems would aim to enhance the targeted delivery and release of the active ara-C within the acidic tumor environment, potentially increasing efficacy while minimizing systemic exposure. bsmiab.org The development of dual pH-sensitive systems, which respond to both extracellular and intracellular pH changes, represents a further refinement of this approach. thno.org

The release of the active drug, arabinosyl cytosine, from its palmitate prodrug is anticipated to be mediated by enzymatic activity. Lipophilic prodrugs like this compound can engage with lipid metabolism pathways, which may shield them from premature hydrolysis and facilitate interaction with cell membranes. unina.it The cleavage of the ester bond linking palmitic acid to arabinosyl cytosine is a necessary step for the activation of the drug.

This activation is expected to be catalyzed by intracellular enzymes, such as esterases, which are ubiquitous in various tissues and cellular compartments. The release of ara-C from cytarabine ocfosfate, a related prodrug, occurs after peroxisomal β-oxidation, primarily in the liver, highlighting a potential pathway for the metabolic activation of fatty acid-conjugated prodrugs. researchgate.net

The susceptibility of the prodrug to enzymatic cleavage is a key determinant of its activation rate and subsequent therapeutic effect. The intracellular environment of target cells, particularly tumor cells, contains a variety of enzymes that could potentially hydrolyze the prodrug and release the active ara-C. nih.gov Research in this area focuses on understanding the specific enzymes involved and how their expression levels in different cell types might influence the efficacy of the prodrug. For example, the enzyme ArnT, an arabinosyl transferase, is known to be involved in modifying lipid A with arabinose, demonstrating the existence of enzymes that act on arabinose-containing molecules. researchgate.net

pH-Sensitive Release Systems

Depot Formulations Research

Depot formulations are designed to provide sustained release of a drug over an extended period, thereby reducing the frequency of administration and maintaining therapeutic drug concentrations. For arabinosyl cytosine, which has a short elimination half-life, developing effective depot formulations is a significant research goal. researchgate.net The lipophilic nature of this compound makes it a suitable candidate for incorporation into lipid-based depot systems.

Research in this area includes the development of injectable formulations where the drug is entrapped in liposomes or microemulsions that are compatible with body tissues. googleapis.com These formulations can form a depot at the site of injection, from which the drug is slowly released into the systemic circulation or surrounding tissues. The release of the drug from such a depot is governed by the properties of the formulation, such as the lipid composition and particle size, as well as the local physiological environment.

Mechanisms of Resistance and Strategies to Overcome Resistance

Research on Cellular Resistance Mechanisms to Arabinosyl Cytosine Palmitate

The development of resistance to cytarabine (B982), and by extension its prodrugs like this compound, is a multifactorial process. The primary determinant of resistance is often the insufficient intracellular concentration of the active metabolite, ara-CTP. nih.gov This can arise from alterations in multiple cellular pathways, from drug transport and activation to target enzyme sensitivity and DNA repair capacity.

The enzymatic balance within a cancer cell is critical for the activation of this compound's ultimate active form.

Deoxycytidine kinase (dCK): This is the rate-limiting enzyme responsible for the initial phosphorylation of ara-C to ara-CMP, the first step in its conversion to the active ara-CTP. nih.gov A reduction in dCK activity or expression is a well-established mechanism of resistance. nih.govmdpi.com In some resistant leukemia cell lines, dCK activity was reduced by 30%. tandfonline.com Studies have demonstrated that the loss of dCK function can occur through genomic deletions of the dCK gene or through frameshift mutations that lead to the degradation of the dCK transcript. d-nb.info Transfecting dCK-deficient cells with a functional dCK gene has been shown to restore sensitivity to ara-C. nih.gov In some contexts, the complete loss of dCK expression has been correlated with resistance levels exceeding 1000-fold. d-nb.info

Cytidine (B196190) deaminase (CDA): This enzyme inactivates ara-C by converting it into the non-toxic metabolite 1-β-D-arabinofuranosyluracil (ara-U). pfizermedicalinformation.com Increased expression or activity of CDA is a key mechanism of resistance. nih.gov In acute myeloid leukemia (AML) patients, higher CDA levels have been linked to disease recurrence. nih.gov While this compound is designed to be resistant to CDA inactivation in the plasma, once it is metabolized to ara-C within the cell, it becomes susceptible to this deamination. pfizermedicalinformation.comnih.gov In studies of acquired resistance, an increase in CDA expression was observed in later phases of resistance development. academicjournals.org

Table 1: Key Enzymes in this compound Metabolism and Resistance

EnzymeFunction in Drug MetabolismAlteration in Resistant CellsConsequence of Alteration
Deoxycytidine Kinase (dCK) Activates ara-C by phosphorylation to ara-CMP (rate-limiting step). nih.govDecreased expression/activity. mdpi.comtandfonline.comReduced formation of active ara-CTP, leading to profound drug resistance. nih.govd-nb.info
Cytidine Deaminase (CDA) Inactivates ara-C by deamination to ara-U. pfizermedicalinformation.comIncreased expression/activity. nih.govacademicjournals.orgEnhanced detoxification of ara-C, reducing the available pool for activation. nih.gov

The incorporation of ara-CTP into DNA causes chain termination and DNA damage, which should trigger apoptosis in cancer cells. nih.gov However, enhanced DNA repair capabilities can counteract this damage and promote cell survival. In cytarabine-resistant AML cell models, an upregulation of specific DNA repair pathways has been identified as a key driver of drug tolerance. nih.govnih.gov Proteomic analyses have shown an upregulation of the ATM-RAD54-mediated DNA repair pathway in resistant cells. nih.gov This involves the ATM protein recognizing drug-induced DNA damage and subsequently activating a cascade of repair proteins, including RAD50, MRE11, RAD51, and RAD54, which work to repair the damaged DNA and allow the cell to survive. nih.gov

The concentration of ara-C inside the cell is regulated by transporter proteins. While the lipophilic nature of this compound may alter its initial entry, the subsequent ara-C metabolite relies on these transporters.

Human Equilibrative Nucleoside Transporter-1 (hENT-1): This protein is a major influx transporter responsible for carrying ara-C into the cell. mdpi.comacademicjournals.org Therefore, resistance is associated with its decreased function or expression, not increased activity. Reduced hENT-1 expression is considered a causative factor in the acquisition of ara-C resistance. mdpi.comacademicjournals.org In AML patients, hENT1 deficiency at diagnosis has been linked to a shorter disease-free survival. mdpi.com

P-glycoprotein (P-gp): Encoded by the MDR1 gene, P-glycoprotein is an efflux pump that actively removes various drugs from cells, contributing to multidrug resistance. tandfonline.com Overexpression of P-gp is associated with resistance to numerous agents, and studies have shown it also confers cross-resistance to ara-C. tandfonline.com This resistance is believed to result from an increase in the efflux of the drug out of the cell. tandfonline.com

Ara-CTP must compete with the endogenous nucleotide pool, specifically deoxycytidine triphosphate (dCTP), for incorporation into DNA by DNA polymerase. nih.govmdpi.com An increase in the intracellular concentration of dCTP creates more competition, effectively diluting the inhibitory effect of ara-CTP and leading to resistance. mdpi.com High levels of dCTP are a recognized mechanism of resistance to cytarabine. mdpi.com Conversely, therapeutic strategies that deplete the cellular dCTP pool, for instance by inhibiting CTP synthetase, have been shown to increase the incorporation of ara-CTP into DNA and enhance the drug's sensitivity in leukemia cell lines. mdpi.comuniversiteitleiden.nl

Increased Efflux Transporter Activity (e.g., hENT-1, P-glycoprotein)

Research on Reversal of Resistance

Given the diverse mechanisms of resistance, significant research has focused on strategies to overcome or reverse it, often involving combination therapies.

Table 2: Investigational Strategies for Reversing this compound/Cytarabine Resistance

Strategy/Agent(s)Proposed Mechanism of ReversalResearch Finding/Model
P-glycoprotein Inhibitors (e.g., Cyclosporin (B1163) A)Inhibit the P-gp efflux pump, thereby increasing intracellular drug concentration. tandfonline.comIn a doxorubicin-resistant HL60 cell line with P-gp overexpression and cross-resistance to AraC, Cyclosporin A increased apoptosis when combined with AraC. tandfonline.com
Hydroxyurea (B1673989) (HU) + Azidothymidine (AZT) Creates a synthetic lethal state in dCK-deficient cells by targeting the de novo nucleotide synthesis pathway. d-nb.infoA combination of HU and AZT showed marked synergistic growth inhibition in dCK-deficient, cytarabine-resistant AML cell lines and primary patient specimens, while having an antagonistic effect on non-malignant cells. d-nb.info
Artesunate (ART) Reverses resistance by blocking the JAK/STAT3 signaling pathway. tandfonline.comresearchgate.netART treatment re-sensitized AraC-resistant AML cell lines (HL-60/AraC and THP-1/AraC) to the effects of the drug, reducing proliferation and increasing apoptosis. tandfonline.comresearchgate.net
Nimodipine (B1678889) A calcium channel blocker that appears to reverse resistance by modulating the expression of pro- and anti-apoptotic proteins. academicjournals.orgNimodipine showed a synergistic effect with Ara-C, enhancing the inhibition of proliferation and inducing apoptosis in resistant HL60/Ara-c leukemia cells. academicjournals.org
Fludarabine (B1672870) + Valproic Acid A combination therapy that induces lysosomal disruption and cathepsin B activity, leading to apoptosis. umanitoba.caThis combination was synergistic against leukemic cells, including primary CLL cells from patients clinically refractory to fludarabine. umanitoba.ca
Cyclopentenyl Cytosine (CPEC) An inhibitor of CTP-synthetase that depletes intracellular dCTP pools, thereby enhancing ara-CTP incorporation into DNA. mdpi.comuniversiteitleiden.nlIn a mouse model with cytarabine-resistant L1210 cells, combination treatment of CPEC with the palmitate derivative of cytarabine resulted in an increased lifespan compared to monotherapy. universiteitleiden.nl

Research into overcoming resistance is multifaceted. One approach targets the specific resistance mechanism, such as using P-glycoprotein inhibitors like cyclosporin A to counteract efflux pump activity. tandfonline.com Another strategy is to exploit the changes that occur in resistant cells. For example, AML cells that become resistant to cytarabine by losing dCK expression become hypersensitive to a synergistic combination of hydroxyurea and azidothymidine, which targets a different nucleotide synthesis pathway. d-nb.info This combination was effective in both resistant cell lines and primary AML patient samples. d-nb.info

Other novel agents are also being explored. Artesunate, an antimalarial drug, has been shown to reverse cytarabine resistance in AML cells by inhibiting the JAK/STAT3 signaling pathway. tandfonline.comresearchgate.net The calcium channel blocker nimodipine was found to re-sensitize resistant leukemia cells to ara-C by triggering apoptosis. academicjournals.org Furthermore, combining this compound itself with cyclopentenyl cytosine (CPEC) showed promise in a mouse model; CPEC depletes the competing dCTP pools, which led to an increased lifespan in mice with resistant leukemia. universiteitleiden.nl These varied approaches highlight that a multifactorial strategy, potentially involving combination therapies, will likely be necessary to overcome the clinical challenge of resistance. nih.gov

Combination Strategies to Circumvent Resistance (mechanistic focus)

Combining arabinosyl cytosine with other agents is a key strategy to overcome resistance. These combinations are often designed to target resistance mechanisms synergistically.

Dual-drug liposomal formulations, such as CPX-351 which co-encapsulates cytarabine and daunorubicin (B1662515) in a synergistic 5:1 molar ratio, represent a rationally designed combination. cancerindex.org This approach aims to maintain an optimal drug ratio upon delivery to cancer cells, maximizing synergy. cancerindex.org Furthermore, the liposomal delivery of CPX-351 allows for uptake independent of the human equilibrative nucleoside transporter (hENT), which can be downregulated in resistant cells. cancerindex.org

The purine (B94841) analog fludarabine can potentiate the effects of cytarabine. Pre-treatment with fludarabine has been shown to abrogate ara-C resistance by increasing the intracellular formation of its active triphosphate form, ara-CTP. cancerindex.orgresearchgate.net Another combination involves 6-mercaptopurine (B1684380) (6-MP) with ara-C, which results in greater cytotoxicity than either drug alone; the further addition of PEG-asparaginase enhances this effect by causing increased DNA damage, leading to apoptosis. researchgate.net

Targeting cellular signaling pathways that contribute to resistance is another mechanistic approach. Emodin, a natural anthraquinone, has been shown to enhance the chemosensitivity of acute myeloid leukemia (AML) cells to ara-C by dually targeting and inhibiting the Akt and ERK signaling pathways. cancerindex.org Similarly, inhibiting the CXCL12/CXCR4 axis, which is involved in the protective effect of the bone marrow microenvironment, has been proposed as a strategy to overcome chemoresistance. cancerindex.org For cells that have developed resistance through the overexpression of multidrug resistance proteins like P-glycoprotein (P-gp), combining ara-C with P-gp inhibitors such as cyclosporine A can improve treatment efficacy by reducing drug efflux. researchgate.net

Other combination strategies under investigation include:

CDK4/CDK6 Inhibitors : Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6, can sensitize leukemic cells to ara-C. It works by preventing the cell cycle arrest induced by ara-C and by downregulating the expression of two key enzymes involved in ara-C resistance: ribonucleotide reductase M2 (RRM2) and deoxycytidine kinase (dCK). mdpi.com

Hydroxyurea (HU) and Azidothymidine (AZT) : This combination shows a synergistic effect with ara-C, particularly in resistant cells lacking dCK expression, by blocking the ribonucleotide reductase enzyme. mdpi.com

PARP Inhibitors : In AML cells without mutations in the DNMT3A gene, PARP inhibition is a rational strategy to increase cytarabine efficacy by targeting DNA damage repair pathways. nih.gov

p53 Potentiators : In the context of mutant DNMT3A, which can predispose cells to DNA damage, using p53 potentiators can boost leukemia cell killing by cytarabine. nih.gov

Development of New Prodrugs to Overcome Existing Resistance

This compound is itself a lipophilic prodrug of cytarabine, designed to overcome key resistance mechanisms. The development of such prodrugs is a major strategy to improve the therapeutic efficacy of cytarabine. chapman.edunih.gov Resistance to the hydrophilic ara-C can be mediated by decreased membrane transport via nucleoside transporters and rapid inactivation by the enzyme cytidine deaminase. chapman.edunih.gov

Lipophilic prodrugs, created by conjugating fatty acids to cytarabine, are designed to circumvent these issues. chapman.edu this compound, also referred to as PA-Ara, is a new amphiphilic prodrug created by conjugating palmitic acid to the 4-amino group of cytarabine. nih.gov This modification serves two purposes: it protects the active 4-amino group from deamination and improves the drug's lipid solubility. nih.gov This increased lipophilicity facilitates cellular uptake via passive diffusion, bypassing the reliance on nucleoside transporters. chapman.edunih.gov

Elacytarabine (B9605) (CP-4055) is another well-studied fatty acid derivative, an ester of cytarabine and elaidic acid. chapman.edu Its uptake is also independent of nucleoside transporters. chapman.edu Once inside the cell, esterases hydrolyze the prodrug to release free cytarabine, which is then phosphorylated to its active form. chapman.edu CP-4055 has demonstrated the ability to kill drug-resistant lymphoma cells that are deficient in nucleoside transport and has shown synergistic activity when combined with other anticancer drugs. chapman.edu

The table below summarizes various prodrug strategies for cytarabine aimed at overcoming resistance.

Prodrug StrategyExample(s)Mechanism to Overcome ResistanceReference(s)
Fatty Acid Conjugation This compound (PA-Ara), Elacytarabine (CP-4055)Increased lipophilicity allows for uptake independent of nucleoside transporters; protects against cytidine deaminase. chapman.edunih.gov
Amino Acid Conjugation Val-CytarabineAims to improve cellular uptake and resistance to cytidine deaminase. chapman.edu
Phosphate (B84403) Derivatives Lipophilic phosphate prodrugsDesigned to bypass the first phosphorylation step, circumventing resistance from decreased deoxycytidine kinase activity. chapman.edu
Imine Derivatives Schiff bases from cytarabine and aromatic aldehydesDesigned to modify the amino group to overcome resistance and potentially reduce cytotoxicity. rjptonline.org

Genetic and Epigenetic Determinants of Resistance Research

Resistance to cytarabine is increasingly understood to be driven by specific genetic and epigenetic alterations within cancer cells. oncohemakey.comibg.edu.tr These changes can alter drug transport, metabolism, and the cellular response to DNA damage. frontiersin.org

Genetic Determinants: Mutations in genes involved in DNA methylation and repair can significantly influence sensitivity to cytarabine. For instance, mutations in DNMT3A, one of the most common mutations in AML, have been found to predispose cells to DNA damage and increase cell killing by cytarabine. nih.gov This heightened sensitivity is associated with PARP1 dysfunction and defects in DNA repair. nih.gov Conversely, mutations in the histone demethylase KDM6A that arise at relapse can confer cytarabine resistance. haematologica.org

Epigenetic Determinants: Epigenetic modifications, which alter gene expression without changing the DNA sequence, are a major factor in acquired drug resistance. oncohemakey.com These changes are often reversible, making them attractive therapeutic targets. haematologica.orgmdpi.com

DNA Methylation: A key epigenetic mechanism is the methylation of promoter regions of genes, which typically leads to gene silencing. ibg.edu.tr Research has shown that epigenetic silencing of the gene SLC22A4, which codes for the drug uptake transporter OCTN1, promotes resistance to cytarabine in AML. nih.gov Increased methylation of the SLC22A4 promoter leads to decreased transporter expression, reduced intracellular drug accumulation, and consequently, lower sensitivity to the drug's cytotoxic effects. nih.gov This has led to clinical trials using "epigenetic priming," where patients are treated with DNA methyltransferase inhibitors like 5-azacytidine (B1684299) or decitabine (B1684300) before standard therapy to restore the expression of such transporter genes. nih.govresearchgate.net

Histone Modification: The state of chromatin, influenced by histone modifications, can determine the expression level of resistance-related genes. mdpi.com The histone demethylase KDM4C has been identified as an oncogenic factor in AML, and its activity contributes to ara-C resistance. nih.gov KDM4C can regulate the expression of other molecules involved in drug resistance pathways. nih.gov Conversely, decreased expression of the tumor suppressor KDM6A is associated with cytarabine resistance. haematologica.org Dysregulation of histone deacetylases (HDACs), such as HDAC1 and HDAC6, is also frequently observed in AML and contributes to resistance. tandfonline.com

The table below details some of the known genetic and epigenetic factors influencing resistance to cytarabine.

Determinant TypeFactorRole in ResistanceTherapeutic StrategyReference(s)
Genetic DNMT3A mutationsPredisposes cells to DNA damage, increasing sensitivity to cytarabine.Use p53 potentiators to enhance cell killing. nih.gov
Genetic KDM6A mutations/low expressionConfers resistance to cytarabine.Increase residual KDM6A activity with agents like ascorbate. haematologica.org
Epigenetic DNA methylation of SLC22A4 promoterSilences the gene for the OCTN1 drug transporter, reducing cytarabine uptake and causing resistance.Use hypomethylating agents (e.g., decitabine) to "prime" cells and restore transporter expression. nih.gov
Epigenetic High expression of KDM4CPromotes resistance to cytarabine.Targeted inhibition of KDM4C. nih.gov
Epigenetic Overexpression of HDAC1 and HDAC6Contributes to resistance.Use of HDAC inhibitors (e.g., panobinostat) in combination therapy. tandfonline.com

Combination Therapy Research: Mechanistic and Synergistic Interactions

Research on Arabinosyl Cytosine Palmitate in Combination with DNA-Damaging Agents

The therapeutic strategy of combining arabinosyl cytosine with other DNA-damaging agents is based on the principle of inducing overwhelming, irreparable DNA damage in cancer cells. Cytarabine (B982) itself is a potent DNA-damaging agent. mdpi.com When used alongside other agents that damage DNA through different mechanisms, the combination can lead to enhanced cytotoxicity.

One example of this approach is the combination of cytarabine with platinum-based compounds like cisplatin (B142131). Research in ovarian cancer cell lines has demonstrated that cytarabine and cisplatin act synergistically to achieve a high level of cell kill after a single simultaneous application. nih.gov While cytarabine incorporates into the DNA strand causing defects, cisplatin forms adducts with DNA, creating cross-links that block replication and transcription. nih.gov The combination of these distinct mechanisms produces an enhanced cytotoxic effect that can last significantly longer than the effects of either drug alone. nih.gov

The rationale for this synergy lies in the complementary mechanisms of action:

Increased DNA Damage: The simultaneous induction of different types of DNA lesions (strand breaks from cytarabine, cross-links from cisplatin) can overwhelm the cell's DNA damage response (DDR) and repair pathways.

Inhibition of DNA Repair: Purine (B94841) nucleoside analogues, which share mechanistic similarities with cytarabine, are known to act as inhibitors of DNA repair. This action can enhance the cytotoxicity of other DNA-damaging agents like cyclophosphamide (B585) and anthracyclines. dovepress.com By impeding the repair of lesions created by a partner drug, cytarabine can potentiate its effects.

This approach aligns with the broader strategy of combining different classes of DNA-damaging agents to overcome tumor resistance and improve therapeutic outcomes. nih.gov

Synergistic Interactions with Cell Cycle Checkpoint Inhibitors

A highly rational and investigated strategy involves combining cytarabine with inhibitors of cell cycle checkpoints. As an S-phase specific agent, cytarabine's efficacy is intrinsically linked to cell cycle progression. nih.gov Cancer cells, which often have defective G1 checkpoints (commonly due to p53 mutations), become heavily dependent on the S and G2/M checkpoints to repair DNA damage before proceeding with division. d-nb.infoecancer.org Targeting these remaining checkpoints can create a synthetic lethal interaction with S-phase-disrupting agents like cytarabine.

Key synergistic interactions have been demonstrated with inhibitors of the following checkpoint kinases:

WEE1 Inhibitors: The WEE1 kinase is a critical regulator of the G2/M checkpoint, where it adds an inhibitory phosphate (B84403) to CDK1, preventing premature entry into mitosis. d-nb.info Inhibition of WEE1, for example by the inhibitor MK-1775 (AZD1775), in combination with cytarabine has been shown to significantly enhance chemotherapy's cytotoxic effects. nih.gov The mechanism involves abrogating the S-phase arrest typically induced by cytarabine, forcing cells with damaged DNA to enter mitosis, which leads to mitotic catastrophe and cell death. nih.gov This sensitizing effect has been observed in various leukemia models. nih.gov

CHK1 Inhibitors: The CHK1 kinase is a central transducer in the S and G2/M checkpoints, activated in response to DNA damage and replication stress. d-nb.info Second-generation CHK1 inhibitors have been shown to be highly effective at sensitizing cancer cells to antimetabolites like cytarabine and gemcitabine (B846). d-nb.info The combination of a CHK1 inhibitor with cytarabine disrupts DNA replication and repair, leading to synergistic cell killing, an effect noted to be independent of p53 mutational status in some studies. nih.gov

Checkpoint Inhibitor TargetExample CompoundMechanistic Basis of Synergy with Arabinosyl Cytosine
WEE1 KinaseMK-1775 (AZD1775)Abrogates the S-phase and G2/M checkpoints, forcing cells with cytarabine-induced DNA damage into premature and lethal mitosis (mitotic catastrophe). ecancer.orgnih.gov
Checkpoint Kinase 1 (CHK1)LY2603618, MK-8776Inhibits the intra-S phase checkpoint, interfering with DNA repair and leading to the accumulation of catastrophic DNA damage initiated by cytarabine. d-nb.infonih.gov

Combination Research with Epigenetic Modulators

Combining arabinosyl cytosine with epigenetic modulators is an emerging therapeutic strategy aimed at overcoming chemoresistance and enhancing treatment efficacy. waocp.com Epigenetic alterations, such as DNA hypermethylation or histone modifications, can silence tumor suppressor genes, contributing to cancer progression and drug resistance. waocp.comnih.gov Epigenetic drugs can reverse these changes, potentially re-sensitizing cancer cells to conventional chemotherapy.

The primary classes of epigenetic modulators studied in combination with cytarabine include:

DNA Methyltransferase (DNMT) Inhibitors: Agents like azacitidine (5-azacytidine) and decitabine (B1684300) are cytidine (B196190) analogs that, after incorporation into DNA, trap DNMT enzymes, leading to their degradation and a passive loss of methylation patterns during cell replication. mdpi.comfrontiersin.org This can lead to the re-expression of silenced tumor suppressor genes. waocp.com Rational combinations of DNA damage-inducing therapies like cytarabine with DNMT inhibitors are being explored to synergistically enhance DNA damage, inhibit growth, and induce apoptosis in myeloid cancer cells. dovepress.com

Histone Deacetylase (HDAC) Inhibitors: HDAC inhibitors (HDACis), such as vorinostat (B1683920), alter the chromatin structure to a more open state, which can affect the expression of genes involved in cell cycle control, apoptosis, and DNA repair. The combination of the CHK1 inhibitor MK-8776 was shown to be synergistic with the HDACi vorinostat in AML cells, suggesting a complex interplay between cell cycle regulation, epigenetic state, and DNA damage response. nih.gov Coupling epigenetic agents with DNA-damaging drugs is seen as a promising approach to counter chemoresistance driven by epigenetic programming. waocp.com

Epigenetic Modulator ClassExample CompoundProposed Mechanism of Synergy with Arabinosyl Cytosine
DNA Methyltransferase (DNMT) InhibitorAzacitidine, DecitabineReverses DNA hypermethylation, leading to the re-expression of silenced tumor suppressor genes and potentially sensitizing cancer cells to cytarabine-induced DNA damage. dovepress.comwaocp.com
Histone Deacetylase (HDAC) InhibitorVorinostatModifies chromatin structure, altering the expression of genes involved in DNA repair and cell cycle control, thereby lowering the threshold for cytarabine-induced apoptosis. nih.govwaocp.com

Research on Immunomodulatory Combinations (mechanistic basis)

The interplay between chemotherapy and the immune system is a field of intense research. Chemotherapy-induced cell death can be immunogenic, releasing tumor antigens and damage-associated molecular patterns (DAMPs) that can prime an anti-tumor immune response. Cytarabine, by inducing DNA damage, can contribute to this effect. Combining it with agents that modulate the immune response is a rational strategy to create a durable anti-cancer effect.

The mechanistic basis for combining arabinosyl cytosine with immunomodulators rests on several principles:

Enhancing Tumor Immunogenicity: Epigenetic modulators, sometimes used in conjunction with cytarabine, can play a critical role in enhancing the tumor microenvironment for immunotherapy. inabj.org They can increase the expression of tumor antigens and MHC class I molecules on cancer cells, making them more visible to the immune system.

Reversing Immune Suppression: Cancer cells often suppress the immune system through pathways like the PD-1/PD-L1 axis. inabj.org Combining a cytotoxic agent like cytarabine, which can increase antigen presentation, with an immune checkpoint inhibitor that blocks these suppressive signals can lead to a more effective and sustained T-cell attack against the tumor. mdpi.com

Direct Immunomodulatory Activity: Certain combination partners, such as lenalidomide, are classified as immunomodulatory drugs (IMiDs). google.com These compounds can directly stimulate immune cells, such as T-cells and Natural Killer (NK) cells, while also exerting direct anti-tumor effects. The combination of a cytidine analog with an IMiD is a recognized therapeutic approach. google.com

Investigation of Mechanisms of Synergy and Additivity

The goal of combination therapy is to achieve an interaction that is more beneficial than monotherapy. These interactions are typically classified as synergistic, additive, or antagonistic. mdpi.com

Additivity: The combined effect of two drugs is equal to the sum of their individual effects. mdpi.com Recent analyses of clinically approved cancer drug combinations suggest that a predictable, additive effect is a common and successful outcome, challenging the long-held belief that synergy is a prerequisite for clinical success.

Synergy: The combined effect is greater than the sum of the individual effects. mdpi.com This is often the goal in preclinical drug development, as it suggests a unique and powerful interaction between the agents. plos.org

Antagonism: The combined effect is less than the sum of their individual effects. mdpi.com

The mechanisms of synergy for arabinosyl cytosine combinations are diverse and reflect the specific biology being targeted. As detailed in the sections above, synergy can be achieved by:

Targeting Parallel Pathways: Combining cytarabine with an agent that inhibits a separate, parallel survival pathway that the cancer cell relies upon. plos.org

Inducing Synthetic Lethality: Exploiting a cancer-specific vulnerability, such as combining an S-phase agent (cytarabine) with a G2/M checkpoint inhibitor in a p53-deficient cell. nih.gov

Chemosensitization: Using one agent (e.g., an epigenetic modulator) to "prime" the cancer cell, reversing resistance mechanisms and making it more susceptible to the second agent (cytarabine). waocp.complos.org

The formal assessment of these interactions often involves isobolographic analysis or the calculation of a combination index, which provides a quantitative measure of synergy or antagonism. mdpi.com Understanding whether a combination is truly synergistic or powerfully additive is crucial for the rational design of new therapeutic regimens. researchgate.net

Analytical Methodologies for Academic Research

Chromatographic Techniques for Compound and Metabolite Quantification

Chromatographic techniques are fundamental in separating and quantifying Arabinosyl cytosine palmitate and its related metabolites from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound. Reversed-phase HPLC is a commonly used method for the determination of cytarabine (B982) and its metabolite, uracil (B121893) arabinoside, in plasma. wdh.ac.id In this technique, a non-polar stationary phase is used with a polar mobile phase. For instance, a C18 reversed-phase column can be employed with a mobile phase such as ammonium (B1175870) acetate (B1210297). nih.gov Detection is often carried out using a UV detector at a specific wavelength, for example, 280 nm. wdh.ac.idnih.gov The purity of this compound can also be assessed by HPLC, with purity levels often exceeding 97.5%. uzh.ch

Some studies have developed specific isocratic ion-pair HPLC methods to quantify the mono-, di-, and triphosphates of related nucleoside analogs in leukemic cells. researchgate.net These methods can achieve separation on columns like Ultrasphere ODS with a mobile phase consisting of a buffer and an organic modifier, such as methanol. researchgate.net The stability of cytarabine solutions, the parent compound of this compound, has also been evaluated using reversed-phase HPLC, demonstrating the compound's integrity over time under specific storage conditions. unibas.it

Table 1: Exemplary HPLC Parameters for Cytarabine-related Compounds
ParameterConditionReference
ColumnC18 reversed-phase nih.gov
Mobile PhaseAmmonium acetate (0.5 mol/L, pH 6.5) nih.gov
DetectionUV at 280 nm wdh.ac.idnih.gov
Internal Standard5-methylcytidine nih.gov

For enhanced sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice for quantifying this compound and its metabolites. escholarship.org This technique couples the separation power of liquid chromatography with the precise mass detection capabilities of mass spectrometry. thermofisher.com LC-MS/MS is particularly valuable for determining the concentrations of the compound and its active metabolite, cytarabine (Ara-C), in biological samples like serum and cerebrospinal fluid. escholarship.orgnih.gov

The process often involves solid-phase extraction (SPE) to isolate the compounds from the biological matrix before analysis. researchgate.netmdpi.com A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is commonly used for detection. nih.govdergipark.org.tr Quantification is typically performed using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. dergipark.org.tr For example, the transition of m/z 244.0 > 112.0 can be monitored for cytarabine. dergipark.org.trresearchgate.net The use of an internal standard, such as a stable isotope-labeled version of the analyte (e.g., Ara-C-¹³C₃), is crucial for accurate quantification. escholarship.org This methodology allows for the detection of analytes at very low concentrations, often in the sub-ng/mL range. nih.gov

Table 2: LC-MS/MS Parameters for Cytarabine Quantification
ParameterConditionReference
Sample PreparationCation-exchange Solid-Phase Extraction (SPE) nih.gov
ChromatographyUHPLC on a high-strength silica (B1680970) T3 column nih.gov
Ionization SourceElectrospray Ionization (ESI) nih.govdergipark.org.tr
Mass SpectrometerTriple quadrupole nih.govdergipark.org.tr
Detection ModeMultiple Reaction Monitoring (MRM) dergipark.org.tr
MRM Transition (Cytarabine)m/z 244.0 > 112.0 dergipark.org.trresearchgate.net

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Methods for Structural Elucidation and Purity Assessment in Research

Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including this compound and its parent compound, cytarabine. escholarship.orgnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to gain detailed information about the molecular structure. nih.govmdpi.com

Mass Spectrometry (MS) is a key analytical technique for determining the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation and purity assessment. escholarship.orgnih.gov When coupled with liquid chromatography (LC-MS), it provides a powerful method for both qualitative and quantitative analysis. thermofisher.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. nih.gov Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern, or "fingerprint," which is used for structural elucidation. mdpi.com For cytarabine, the parent compound, the mass spectrum shows a molecular ion peak and several fragment ions that correspond to specific parts of the molecule. wdh.ac.id This fragmentation data is invaluable for confirming the identity of the compound in complex samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Cell-Based Assays for Mechanistic Studies

Cell-based assays are essential for understanding the biological activity and mechanism of action of this compound. researchgate.net These in vitro studies often utilize cancer cell lines to investigate the compound's effects on cell proliferation, cell cycle, and apoptosis (programmed cell death).

One common method is the MTT assay, a colorimetric assay that measures cell metabolic activity as an indicator of cell viability and proliferation. researchgate.net This assay can be used to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀). Another approach involves using flow cytometry to analyze the cell cycle distribution of treated cells, revealing if the compound causes arrest at a specific phase, such as the S phase. medchemexpress.com

To study the mechanism of action further, researchers may investigate the effects of the compound on specific cellular pathways. For example, studies have explored the impact of palmitic acid, a component of this compound, on signaling pathways like the AKT/mTOR, MAPK, and p38 pathways in cancer cells. mdpi.com The induction of apoptosis can be measured by detecting the activation of caspases, which are key enzymes in the apoptotic process. nih.gov Furthermore, cell-based models are used to identify genetic factors that may influence sensitivity to the drug. nih.gov For instance, studies have used lymphoblastoid cell lines to perform genome-wide association studies (GWAS) to find single nucleotide polymorphisms (SNPs) associated with cytotoxicity. nih.gov

Table 3: Common Cell-Based Assays for Mechanistic Studies
Assay TypePurposeExample Cell LinesReference
MTT AssayMeasure cell viability and cytotoxicity (IC₅₀)Human T cell acute lymphoblastic leukemia (MOLT-4) mdpi.com
Flow CytometryAnalyze cell cycle distribution and apoptosisLymphoblastoid cell lines nih.gov
Western BlottingInvestigate changes in protein expression in signaling pathways (e.g., AKT/mTOR)Ishikawa and ECC-1 (Endometrial cancer) mdpi.com
Caspase Activation AssayMeasure induction of apoptosisLymphoblastoid cell lines nih.gov
Colony Formation AssayAssess long-term proliferative capacityHL-60 (Promyelocytic leukemia) scispace.com

Cell Viability and Proliferation Assays

The cytotoxic effects of this compound are primarily assessed using cell viability and proliferation assays. A common method involves the MTS colorimetric assay, which measures the metabolic activity of viable cells. In one study, breast cancer cell lines were treated with various drugs, including this compound, for three days. The viability was then determined using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) and expressed as a percentage of the initial cell population at the time of drug application. nih.gov This approach allows for the quantification of the growth-inhibitory effects of the compound.

Another established method to evaluate cytotoxicity is the MTT assay. Research on the cytotoxicity of a novel palmitic acid-conjugated cytarabine prodrug (PA-Ara) in HL60 and K562 leukemia cell lines utilized this assay. researchgate.net The results demonstrated that this new formulation had significantly stronger anti-proliferative activities compared to its parent compound, cytarabine. researchgate.net

Furthermore, in studies involving canine subjects, the proliferation rates of peripheral blood lymphocytes were measured following stimulation. nih.gov This functional assay provides insight into the immunomodulatory effects of cytarabine ocfosfate, the lipophilic prodrug of arabinosyl cytosine. nih.gov The data from these assays are often used to determine the IC50 value, which is the concentration of a drug that inhibits cell growth by 50% compared to a control group. chemsrc.com

Table 1: Summary of Cell Viability and Proliferation Assay Findings

Cell Line/SampleAssay MethodKey FindingReference
Breast Cancer Cell LinesMTS AssayThis compound demonstrated cytotoxic effects. nih.gov nih.gov
HL60 and K562 Leukemia CellsMTT AssayPalmitic acid-conjugated cytarabine showed stronger anti-proliferative activity than cytarabine. researchgate.net researchgate.net
Canine Peripheral Blood LymphocytesProliferation Assay (post-stimulation)Decreased proliferation rates were observed after treatment with cytarabine ocfosfate. nih.gov nih.gov
CCRF-CEM Leukemia CellsCell Growth Inhibition AssayDetermined the IC50 value for cytarabine. chemsrc.com chemsrc.com

Apoptosis Detection Assays

The induction of apoptosis, or programmed cell death, is a key mechanism of action for many chemotherapeutic agents, including this compound. Several analytical methods are employed to detect and quantify apoptosis in research settings.

One widely used technique is Annexin V staining coupled with flow cytometry. nih.gov Annexin V has a high affinity for phosphatidylserine (B164497), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. This allows for the identification of apoptotic cells. In some studies, Annexin V staining is combined with propidium (B1200493) iodide (PI) to differentiate between early apoptotic, late apoptotic, and necrotic cells. researchgate.net

Another common method for assessing apoptosis is the measurement of caspase-3/7 activity. nih.gov Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. The activation of caspase-3 and caspase-7 is a hallmark of apoptosis, and various commercially available assays can quantify their activity.

BH3 profiling is a functional assay that measures the apoptotic priming of cells. nih.gov This technique assesses the sensitivity of mitochondria to pro-apoptotic BH3 peptides, providing insight into the cell's readiness to undergo apoptosis. nih.gov It has been used to understand how different cell types are predisposed to apoptosis induced by cancer therapies. nih.gov

In vivo studies have also utilized immunofluorescence microscopy to detect apoptosis in tissue sections. nih.gov This involves staining tissue samples with antibodies against markers of apoptosis, such as cleaved caspase-3, in conjunction with cell-type-specific markers. nih.gov This allows for the visualization and quantification of apoptosis within the context of the tissue architecture.

Table 2: Overview of Apoptosis Detection Methodologies

MethodologyPrincipleApplication in ResearchReference
Annexin V StainingDetects translocation of phosphatidylserine to the outer cell membrane.Quantifying early and late apoptotic cells via flow cytometry. nih.govresearchgate.net nih.govresearchgate.net
Caspase-3/7 Activity AssayMeasures the activity of key executioner caspases in apoptosis.Confirming the induction of apoptosis. nih.gov nih.gov
BH3 ProfilingAssesses mitochondrial sensitivity to pro-apoptotic peptides.Determining the predisposition of cells to undergo apoptosis. nih.gov nih.gov
Immunofluorescence for Cleaved Caspase-3Visualizes activated caspase-3 in tissue sections.In situ detection and localization of apoptotic cells within tissues. nih.gov nih.gov

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a population of cells treated with this compound. This compound, as a nucleoside analog, primarily interferes with DNA synthesis, leading to cell cycle arrest, particularly at the S-phase (synthesis phase) and the G1/S checkpoint. scispace.commedchemexpress.eu

For cell cycle analysis, cells are typically fixed and permeabilized to allow for the entry of a fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI) or DAPI. The fluorescence intensity of the dye is directly proportional to the DNA content of each cell. Flow cytometry then measures the fluorescence of individual cells, allowing for their classification into different phases of the cell cycle: G0/G1 (one set of chromosomes), S (DNA synthesis in progress), and G2/M (two sets of chromosomes). researchgate.net

Research has shown that treatment with arabinosyl cytosine can induce a significant arrest in the G0/G1 phase of the cell cycle in human promyelocytic leukemia HL-60 cells. researchgate.net The percentage of cells in each phase can be quantified, providing detailed information on the cytostatic effects of the compound. For instance, studies have demonstrated a dose-dependent increase in the proportion of cells in the G0/G1 phase following treatment. researchgate.net

Table 3: Representative Data from Flow Cytometry Cell Cycle Analysis of HL-60 Cells Treated with Cytarabine

Treatment Group% Cells in G0/G1 Phase (Mean ± SD)% Cells in S Phase (Mean ± SD)% Cells in G2/M Phase (Mean ± SD)Reference
Control33.5 ± 3.6Data Not ProvidedData Not Provided researchgate.net
Low-Dose Cytarabine (2.5 μM)63.1 ± 9.5Data Not ProvidedData Not Provided researchgate.net
High-Dose Cytarabine75.5 ± 4.2Data Not ProvidedData Not Provided researchgate.net

Molecular Biology Techniques for Gene Expression and Protein Analysis

Quantitative Polymerase Chain Reaction (qPCR)

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a fundamental technique used to measure the expression levels of specific genes in cells treated with this compound. This method allows for the sensitive and accurate quantification of mRNA transcripts, providing insights into the molecular pathways affected by the compound.

In the context of research involving this compound, qPCR is often employed to validate findings from broader gene expression analyses or to investigate the regulation of specific genes of interest. For example, in studies of ovarian cancer, qPCR has been used to validate the expression of biomarkers identified in cancer stem cells. google.com This technique can confirm whether the expression of genes involved in processes like cell proliferation, adhesion, and metabolism is altered following drug treatment. google.com

Furthermore, qPCR is a critical tool for detecting and quantifying fusion transcripts that are characteristic of certain types of leukemia, such as the CBFB-MYH11 fusion in acute myeloid leukemia (AML) with inv(16). nih.govnih.gov In a case study, maintenance therapy with oral cytarabine ocfosfate hydrate (B1144303) led to the eventual negativity of the CBFB-MYH11 fusion mRNA in the peripheral blood, as monitored by qPCR, indicating a molecular remission. nih.gov This highlights the utility of qPCR in monitoring treatment response at the molecular level.

Western Blotting

Western blotting is a widely used analytical technique to detect and quantify specific proteins in a sample. This method is crucial for understanding the effects of this compound on protein expression and signaling pathways within cancer cells.

The process involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the protein of interest. In research on drug resistance mechanisms, Western blotting has been used to verify the differential expression of proteins identified through proteomic analyses. For instance, in leukemic cells with acquired resistance to cytarabine, Western blot analysis confirmed the upregulation of proteins like aldehyde dehydrogenase 1 family member A2 (ALDH1A2) and vimentin. kyoto-u.ac.jp

This technique is also instrumental in confirming the knockdown or overexpression of specific proteins in experimental models. For example, in studies of ovarian cancer, Western blotting was used to confirm the effective silencing of the COL11A1 protein following transduction with shRNA. google.comgoogle.com By analyzing protein levels, researchers can directly assess the impact of this compound on key cellular components involved in tumorigenesis and drug response.

Immunofluorescence Microscopy

Immunofluorescence microscopy is a powerful technique that allows for the visualization of the subcellular localization of specific proteins or other antigens within cells and tissues. This method is employed in research involving this compound to gain spatial information about the molecular changes induced by the compound.

The technique involves using fluorescently labeled antibodies that bind to a specific target antigen. The resulting fluorescence can be visualized using a fluorescence microscope. In the context of cancer research, immunofluorescence can be used to identify and characterize specific cell populations within a tumor. For example, it can be used to stain for markers of endothelial cells (like CD31) and vascular smooth muscle cells to study the effects of a compound on the tumor vasculature. nih.gov

In studies on canine Peyer's patches, immunofluorescence staining has been used to identify the structural organization and distribution of different immune cell populations, such as T cells and B cells, by using antibodies against markers like CD3, CD8, and CD21. bio-rad-antibodies.com Furthermore, in preclinical studies, immunofluorescence can be used to track the distribution of fluorescently labeled therapeutic agents to assess their targeting to specific cells or tissues. google.com This technique provides valuable qualitative and semi-quantitative data on the cellular and tissue-level effects of this compound.

In Vivo Imaging Techniques for Pharmacodynamic Assessment (Preclinical)

The preclinical evaluation of this compound often involves sophisticated in vivo imaging techniques to non-invasively assess its pharmacokinetics, biodistribution, and pharmacodynamic effects in living organisms. These methods are crucial for understanding the drug's behavior and mechanism of action in a physiological context, providing a bridge between in vitro studies and clinical applications. Key imaging modalities employed in this research include Single Photon Emission Computed Tomography (SPECT) and fluorescence imaging, which allow for real-time visualization and quantification of the compound or its metabolic effects.

Single Photon Emission Computed Tomography (SPECT) Imaging

SPECT is a nuclear medicine imaging technique that utilizes gamma-emitting radioisotopes to provide three-dimensional information about the distribution of a radiolabeled compound within the body. For this compound, this involves chemically modifying the molecule or its carrier system to incorporate a radionuclide, such as Technetium-99m (99mTc).

In a notable study, a di-C15-palmitoyl-ketal nucleolipid nanoparticle carrying a derivative of arabinosyl cytosine was formulated and radiolabeled with 99mTc to evaluate its in vivo fate using SPECT imaging. researchgate.net This approach allows for the tracking of the nanoparticle delivery system, providing insights into the biodistribution of the encapsulated drug.

Research Findings from 99mTc-Labeled Nucleolipid Nanoparticles:

The study yielded significant data on the radiolabeling process and the in vivo behavior of the nanoparticles.

ParameterResultCitation
Radiolabeling Efficiency ≥97% researchgate.net
In Vitro Stability Stable in serum and cysteine challenge studies researchgate.net
Mean Particle Size 113 nm researchgate.net
Toxicity Non-toxic in hemolytic and cell viability assays researchgate.net

This interactive table summarizes the key characteristics of the 99mTc-labeled nucleolipid nanoparticles developed for SPECT imaging.

The biodistribution analysis in normal mice revealed crucial information about the nanoparticle's ability to cross biological barriers. The brain uptake was a key parameter assessed, showing higher accumulation in mice with a compromised blood-brain barrier (BBB), indicating the potential for targeting brain tumors. researchgate.net

TissueUptake (% Injected Dose/gram)Citation
Brain (Normal Mice) 0.91 times that of BBB compromised mice researchgate.net
Brain (BBB Compromised Mice) 1.6% ± 0.03 researchgate.net

This interactive table presents the brain uptake data of the 99mTc-labeled nanoparticles in preclinical models.

These SPECT imaging studies are instrumental in understanding how the palmitate modification and nanoparticle formulation influence the delivery of arabinosyl cytosine to target tissues, including the brain. The quantitative nature of SPECT allows for the assessment of drug concentration in various organs over time, which is a critical component of pharmacodynamic evaluation.

Fluorescence Imaging

Fluorescence imaging is another powerful tool for preclinical research, offering high sensitivity and resolution for tracking molecules in vivo. This technique can be applied to study the palmitate component of this compound by using fluorescently labeled fatty acids.

For instance, research on imaging palmitate uptake has utilized Bodipy FL C16, a fluorescently labeled 16-carbon fatty acid, to monitor its accumulation in tissues through intravital fluorescence microscopy. researchgate.net While not directly imaging this compound, this method provides a surrogate measure of the uptake of the palmitate moiety, which is critical for understanding the prodrug's cellular internalization and subsequent metabolism.

Methodology for Fluorescence Imaging of Palmitate Uptake:

StepDescriptionCitation
Probe Bodipy FL C16 (fluorescently labeled palmitate) researchgate.net
Administration Intravenous injection researchgate.net
Imaging Technique Intravital fluorescence microscopy researchgate.net
Measurement Accumulation of the fluorescent probe in the target tissue over time researchgate.net

This interactive table outlines the general methodology for in vivo fluorescence imaging of palmitate uptake.

By observing the dynamics of fluorescent palmitate analogue uptake, researchers can infer the pharmacodynamic effects of treatments that modulate fatty acid metabolism, a pathway that can be influenced by the administration of this compound. researchgate.net

Future Research Directions and Translational Perspectives

Elucidation of Novel Molecular Targets

While the primary mechanism of arabinosyl cytosine's active metabolite, ara-CTP, is the inhibition of DNA synthesis, future research aims to identify novel molecular targets to overcome resistance and enhance its cytotoxic effects. mdpi.com The lipophilic nature of arabinosyl cytosine palmitate may influence its interaction with cellular components beyond the traditional pathways.

Mechanisms of resistance to cytarabine (B982) are complex, involving reduced activation by deoxycytidine kinase (dCK), increased inactivation by cytidine (B196190) deaminase (CDA) or 5'-nucleotidase (NT5C2), and deregulation of apoptosis-related proteins like BCL-2. nih.govashpublications.orgnih.gov Future investigations are exploring strategies to target these resistance pathways. For instance, research into cytarabine-resistant cell lines suggests that they may develop increased sensitivity to other agents, such as glucocorticoids, presenting a potential therapeutic strategy. nih.gov

Furthermore, the metabolic reprogramming of cancer cells is a key area of investigation. Studies have shown that cytarabine-resistant cells can exhibit a high oxidative phosphorylation (OXPHOS) status. biorxiv.orgnih.gov The palmitate moiety of the prodrug could be leveraged to modulate fatty acid oxidation (FAO) and increase mitochondrial reactive oxygen species (ROS) production, representing a novel therapeutic vulnerability. researchgate.net Research into the inhibition of mannose metabolism has also shown connections to fatty acid metabolism and sensitization to cytarabine. biorxiv.org The induction of ferroptosis, a form of iron-dependent cell death linked to lipid peroxidation, is another emerging area that could be exploited to enhance the efficacy of cytarabine-based therapies. researchgate.net

Exploration of New Prodrug Architectures for Arabinosyl Cytosine

The design of this compound is part of a broader strategy to improve the therapeutic index of cytarabine. chapman.edunih.gov Future research is focused on creating next-generation prodrugs with even greater stability, targeted delivery, and improved pharmacological profiles. chapman.edunih.gov

Key goals for new prodrug designs include protecting the 4-amino group from deamination by cytidine deaminase and enhancing lipid solubility for better membrane permeability. nih.govresearchgate.net Various chemical moieties are being explored for conjugation to cytarabine, each offering distinct advantages.

Table 1: Investigated Moieties for Cytarabine Prodrug Development

Moiety Class Specific Examples Rationale for Conjugation Reference(s)
Fatty Acids Palmitic acid, Elaidic acid, Stearic acid, Lauric acid Enhance lipophilicity, protect from deamination, improve oral bioavailability. nih.govresearchgate.net nih.govresearchgate.net
Amino Acids Valine, Phenylalanine Utilize amino acid transporters (e.g., PepT1) for improved uptake, bypass resistance mechanisms. chapman.edunih.govacs.org chapman.edunih.govacs.org
Phosphate (B84403) Derivatives Stearyl-phosphate Increase lipophilicity, resist deamination, and potentially bypass the initial phosphorylation step. escholarship.orgnih.gov escholarship.orgnih.gov

| Dual-Drug Conjugates | Cytarabine-Camptothecin, 5-FdUrd-Ara-C | Combine two anticancer agents in a single molecule for synergistic effects and co-delivery to tumor cells. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

Future architectures may involve more complex designs, such as heterodinucleoside phosphates that link cytarabine with another chemotherapeutic agent like 5-fluorodeoxyuridine (5-FdUrd). researchgate.net Another promising avenue is the development of conjugates that target specific cell surface receptors or transporters, like the intestinal oligopeptide transporter 1 (PepT1), to facilitate oral absorption and targeted delivery. acs.org

Advanced In Vitro and In Vivo Model Development for Preclinical Research

To better predict clinical outcomes and understand the biological activity of this compound, more sophisticated preclinical models are essential. These models aim to more accurately replicate the complexity of human leukemia and the tumor microenvironment.

In Vitro Models: Standard 2D cell culture using established leukemia cell lines (e.g., HL-60, K562, CEM) has been foundational. nih.govresearchgate.net However, the field is moving towards more complex systems. Future research will increasingly rely on:

3D Spheroid and Organoid Cultures: These models better mimic the cell-cell interactions and physiological gradients found in tumors.

Co-culture Systems: Models that include stromal cells or immune cells to simulate the bone marrow niche and study the influence of the microenvironment on drug response.

Microfluidic "Tumor-on-a-Chip" Models: These platforms allow for the dynamic study of drug transport, metabolism, and efficacy in a microenvironment that recapitulates human physiology.

Models for Specific Barriers: For indications like lymphomatous meningitis, in vitro models of the blood-cerebrospinal fluid barrier are crucial for evaluating drug penetration. mdpi.com

In Vivo Models: Patient-derived xenograft (PDX) models, where tumor cells from a patient are implanted into immunodeficient mice, are becoming the standard for preclinical efficacy testing. nih.gov These models preserve the heterogeneity of the original tumor. Future advancements in in vivo modeling include:

Humanized Mouse Models: Mice engrafted with a human immune system, allowing for the study of interactions between the drug, the tumor, and human immune cells.

Genetically Engineered Mouse Models (GEMMs): Mice engineered to develop leukemia with specific genetic mutations, which are valuable for studying mechanisms of action and resistance in a controlled genetic context.

Orthotopic Models: Implanting leukemia cells into the bone marrow of mice to more accurately simulate the disease progression and response to treatment within the native microenvironment. nih.gov

Integration with Systems Biology Approaches

Systems biology integrates large-scale datasets from genomics, transcriptomics, proteomics, and metabolomics to create a holistic understanding of drug action and resistance. This approach is vital for moving beyond a single-target view of this compound's effects.

Comprehensive genetic and expression analyses are powerful tools for identifying factors associated with cytarabine sensitivity. ashpublications.org DNA microarray and proteomic analyses of resistant cell lines have revealed multiple altered genes and proteins, suggesting that resistance is a multifactorial process. researchgate.net For example, studies have identified differential expression of genes related to apoptosis, cell signaling (AKT1), and drug metabolism in resistant cells. nih.govresearchgate.net

Table 2: Systems Biology Techniques in Cytarabine Research

Technique Application Key Findings/Future Goals Reference(s)
Transcriptomics (RNA-Seq, Microarray) Gene expression profiling of sensitive vs. resistant cells and patient samples. Identification of resistance signatures (e.g., HIGH OXPHOS) and potential biomarkers. nih.govnih.gov nih.govnih.govresearchgate.net
Pharmacogenomics Correlating genetic variations (SNPs) with drug metabolism and clinical outcome. Development of polygenic scores (e.g., ACS10) to predict intracellular ara-CTP levels and patient survival. ashpublications.org ashpublications.orgashpublications.org
Proteomics (e.g., 2D Gel Electrophoresis, Mass Spectrometry) Analysis of protein expression changes upon drug treatment or development of resistance. Discovery of altered proteins (e.g., stathmin1) and pathways involved in resistance. researchgate.net researchgate.net

| Computational Modeling | Development of pharmacokinetic (PK) and pharmacodynamic (PD) models. | To simulate drug distribution, predict myelosuppression, and optimize treatment schedules. plos.org | plos.org |

The future of this field lies in the integration of these multi-omics datasets. By combining information on genetic mutations, gene and protein expression, and metabolic profiles, researchers can build predictive computational models. These models will help to identify patient subgroups most likely to benefit from this compound and to design rational combination therapies that target newly identified vulnerabilities in resistant cells. nih.gov

Emerging Analytical Technologies for Compound Characterization and Biological Assessment

The development and preclinical evaluation of this compound rely on a suite of analytical technologies. While established methods are robust, emerging techniques offer greater sensitivity, resolution, and throughput.

Compound Characterization: The physicochemical properties of new prodrug formulations are critical for their stability and function. Standard techniques include:

Powder X-ray Diffraction (PXRD): To analyze the crystalline structure of the compound. mdpi.com

Differential Scanning Calorimetry (DSC): To study thermal transitions and stability. mdpi.com

Infrared (IR) and NMR Spectroscopy: To confirm the chemical structure and conjugation. mdpi.comresearchgate.net

Dynamic Light Scattering (DLS): To measure the particle size and distribution of liposomal or nanoparticle formulations. acs.org

Biological Assessment and Quantification: Accurately measuring the prodrug and its metabolites in biological matrices is essential for pharmacokinetic and pharmacodynamic studies.

High-Performance Liquid Chromatography (HPLC): A standard method for separating and quantifying the drug and its metabolites from biological samples like plasma or cell lysates. nih.govacs.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and specificity than HPLC-UV, making it the gold standard for quantifying low concentrations of drugs and metabolites in complex biological fluids like serum and cerebrospinal fluid. escholarship.orgnih.gov

Future research will benefit from emerging analytical technologies such as:

High-Content Imaging (HCI): Automated microscopy and image analysis to simultaneously assess multiple cellular parameters (e.g., apoptosis, cell cycle, ROS production) in response to the drug, providing a detailed phenotypic profile of its activity.

Mass Spectrometry Imaging (MSI): Techniques like MALDI or DESI imaging can visualize the spatial distribution of this compound and its metabolites directly within tissue sections, providing invaluable information on drug penetration and localization in tumors and organs.

Advanced Flow Cytometry (e.g., CyTOF): Allows for the simultaneous measurement of dozens of proteins on single cells, enabling deep profiling of leukemic cell populations and their response to therapy.

These advanced technologies will provide a more detailed and dynamic picture of the compound's behavior, from its physical characteristics to its precise interactions within a biological system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.